N-(4-acetylphenyl)-2-methylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-8H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYFWHKFMKTHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-acetylphenyl)-2-methylpropanamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-acetylphenyl)-2-methylpropanamide is a chemical compound featuring a core structure that integrates an acetophenone moiety with an isobutyramide group. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of an aromatic ketone and an amide linkage provides multiple sites for chemical modification, making it an attractive scaffold for the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of its chemical structure, properties, a robust synthesis protocol, and an exploration of its potential applications based on its structural attributes.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a 4-acetylphenyl group attached to the nitrogen atom of a 2-methylpropanamide backbone.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| CAS Number | Not readily available in public databases. |
| Canonical SMILES | CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C |
| InChI Key | (Predicted) |
Physicochemical Properties
While experimental data for this compound is not widely published, we can predict its properties based on its structure and by comparison with analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Melting Point | 130-150 °C | Similar to other N-substituted acetanilides. For example, N-(4-acetylphenyl)acetamide has a reported melting point of 134-136 °C. |
| Boiling Point | > 300 °C | High due to the presence of polar functional groups and a relatively high molecular weight. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and DMSO. | The amide and ketone groups provide some polarity, but the overall aromatic and aliphatic character suggests limited aqueous solubility. |
| Appearance | White to off-white crystalline solid. | Typical appearance for many organic amides. |
Synthesis Protocol
The synthesis of this compound can be readily achieved through the acylation of 4-aminoacetophenone with isobutyryl chloride. This is a standard and efficient method for forming amide bonds.
Caption: Proposed synthesis workflow for this compound.
Materials and Reagents
-
4-Aminoacetophenone
-
Isobutyryl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.1 equivalents) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, slowly add isobutyryl chloride (1.05 equivalents) to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: Prevents the reaction of isobutyryl chloride with atmospheric moisture.
-
0 °C Reaction Temperature: The acylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize side product formation.
-
Pyridine as a Base: Acts as a nucleophilic catalyst and also scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Aqueous Workup: The series of washes removes the pyridine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities.
Structural Elucidation: Predicted Spectral Data
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Table 3: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the disubstituted benzene ring appearing as two doublets in the range of 7.5-8.0 ppm. - A singlet for the amide proton (N-H) in the range of 8.0-9.0 ppm. - A septet for the methine proton (-CH) of the isobutyryl group around 2.5-3.0 ppm. - A singlet for the acetyl methyl protons (-COCH₃) around 2.5 ppm. - A doublet for the two methyl groups of the isobutyryl moiety around 1.2 ppm. |
| ¹³C NMR | - Carbonyl carbons of the amide and ketone in the range of 170-200 ppm. - Aromatic carbons between 115-145 ppm. - Aliphatic carbons of the isobutyryl group in the range of 20-40 ppm. |
| FT-IR (cm⁻¹) | - N-H stretch around 3300 cm⁻¹. - C=O stretch (ketone) around 1680 cm⁻¹. - C=O stretch (amide I) around 1660 cm⁻¹. - N-H bend (amide II) around 1530 cm⁻¹. - C-H stretches (aromatic and aliphatic) in the range of 2800-3100 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 205. - Fragmentation patterns corresponding to the loss of the isobutyryl group and the acetyl group. |
Potential Applications and Areas for Research
While specific applications for this compound are not extensively documented, its chemical structure suggests potential in several areas of research and development.
-
Pharmaceutical Intermediate: The acetophenone and amide functionalities are common in biologically active molecules. This compound could serve as a precursor for the synthesis of novel anti-inflammatory, analgesic, or antimicrobial agents. The acetyl group can be a handle for further chemical transformations, such as the synthesis of chalcones, which are known to have diverse biological activities.[1]
-
Polymer Science: The presence of a reactive acetyl group and an amide linkage could allow for its incorporation into polymer backbones to modify their properties, such as thermal stability or solubility.
-
Ligand Synthesis: The oxygen and nitrogen atoms can act as coordination sites for metal ions, suggesting its potential use in the synthesis of novel ligands for catalysis or materials science applications.
Safety and Handling
Specific toxicology data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that holds promise for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a reliable synthesis protocol, and insights into its potential research avenues. As with any novel compound, further experimental investigation is necessary to fully characterize its physicochemical properties and to explore its biological and material applications.
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Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved January 26, 2026 from [Link].
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An In-depth Technical Guide to N-(4-acetylphenyl)-2-methylpropanamide: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of N-(4-acetylphenyl)-2-methylpropanamide, a compound of interest in medicinal chemistry and materials science. While this specific molecule is not extensively cataloged in chemical databases, this document outlines its logical synthesis, predicted physicochemical properties, and potential applications based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for researchers, chemists, and professionals in drug development seeking to explore novel chemical entities.
Introduction and Rationale
N-aryl amides are a cornerstone of modern organic chemistry, with wide-ranging applications from pharmaceuticals to advanced polymers. The molecule this compound incorporates two key functional motifs: an N-acetylphenyl group and a 2-methylpropanamide moiety. The acetylphenyl group is a common feature in biologically active molecules, while the 2-methylpropanamide (isobutyramide) structure can influence solubility, stability, and receptor binding. The combination of these fragments suggests potential for this compound in areas such as analgesic and anti-inflammatory drug discovery, as well as in the development of novel polymers and materials. This guide serves as a foundational document for the synthesis and investigation of this promising, yet under-documented, molecule.
Chemical Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | Predicted |
| Chemical Formula | C₁₂H₁₅NO₂ | Calculated |
| Molecular Weight | 205.25 g/mol | Calculated |
| Canonical SMILES | CC(C)C(=O)NC1=CC=C(C=C1)C(C)=O | Predicted |
| CAS Number | Not Assigned | - |
Synthesis of this compound
The most direct and established method for the synthesis of N-aryl amides is the acylation of an aniline with an acyl chloride.[1][2][3][4] This reaction, often a variation of the Schotten-Baumann reaction, is typically high-yielding and proceeds under mild conditions.[3]
Reaction Scheme
The synthesis of this compound involves the reaction of 4-aminoacetophenone with 2-methylpropanoyl chloride in the presence of a base.
Caption: Synthetic pathway for this compound.
Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 4-Aminoacetophenone | 99-92-3 | C₈H₉NO | 135.16 g/mol |
| 2-Methylpropanoyl Chloride | 79-30-1 | C₄H₇ClO | 106.55 g/mol |
Detailed Experimental Protocol
This protocol is based on standard procedures for the synthesis of N-aryl amides.[1][2]
Materials:
-
4-Aminoacetophenone (1.0 eq)
-
2-Methylpropanoyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 eq)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-aminoacetophenone in anhydrous DCM.
-
Add pyridine or triethylamine to the solution and cool the flask in an ice bath.
-
Slowly add 2-methylpropanoyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Characterization (Predicted)
The structural confirmation of the synthesized this compound would rely on standard analytical techniques. The expected data are as follows:
-
¹H NMR: Peaks corresponding to the aromatic protons, the acetyl methyl protons, the methine proton of the 2-methylpropanoyl group, and the methyl protons of the 2-methylpropanoyl group. The amide proton will appear as a broad singlet.
-
¹³C NMR: Resonances for the carbonyl carbons of the acetyl and amide groups, the aromatic carbons, and the carbons of the 2-methylpropanoyl group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, the C=O stretch of the ketone and the amide, and aromatic C-H stretches.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight (205.25 g/mol ).
Potential Applications in Drug Development and Materials Science
While specific biological activity data for this compound is not available, the presence of the acetamide and sulfonamide-like structures in related molecules suggests several potential areas of application.
-
Analgesic and Anti-inflammatory Agents: Many N-aryl amide derivatives exhibit analgesic and anti-inflammatory properties.[5] The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) makes this a promising area of investigation.
-
Antimicrobial and Antifungal Activity: The amide linkage is a key feature in many antimicrobial and antifungal compounds.[5][6][7]
-
Enzyme Inhibition: The sulfonamide group, structurally related to the amide in the target molecule, is known to inhibit various enzymes, including carbonic anhydrase and proteases.[8] This suggests that this compound could be explored as an enzyme inhibitor.
-
Polymer and Materials Science: The bifunctional nature of the molecule (amide and ketone) could allow it to be used as a monomer or a cross-linking agent in the synthesis of novel polymers.
Safety and Handling
The safe handling of this compound and its precursors is of utmost importance.
-
4-Aminoacetophenone: Harmful if swallowed and causes skin and eye irritation.[9]
-
2-Methylpropanoyl Chloride: A corrosive substance that reacts violently with water. It is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.
-
This compound (Predicted): As an N-aryl amide, it should be handled with care. Assume it may be an irritant and potentially harmful.
General Handling Precautions:
-
Always work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area immediately with plenty of water.
Conclusion
This compound represents a novel chemical entity with significant potential in both medicinal chemistry and materials science. This guide provides a comprehensive framework for its synthesis, characterization, and exploration of its potential applications. While further experimental work is required to fully elucidate its properties and biological activity, the information presented here serves as a valuable starting point for researchers interested in this promising molecule.
References
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Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
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Bibi, S., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(19), 6529. [Link]
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Reddy, M. M., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry, 88(16), 11488–11497. [Link]
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Wikipedia. (n.d.). Isobutyryl chloride. Retrieved from [Link]
- Kim, J. H., et al. (2005). Synthesis and Antifungal Activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. Bulletin of the Korean Chemical Society, 26(11), 1803–1807.
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Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 62(Pt 5), o1957–o1958. [Link]
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Li, J., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Organic & Biomolecular Chemistry, 19(16), 3584–3588. [Link]
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Kumar, A., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. New Journal of Chemistry, 47(12), 5786–5791. [Link]
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Williams, D. R., & Fromhold, M. G. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of organic chemistry, 87(17), 11867–11872. [Link]
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Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]
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Carl ROTH. (n.d.). 4'-Aminoacetophenone. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Methylpropanoyl chloride. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of isobutyryl chloride (CAS 79-30-1). Retrieved from [Link]
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Rund, S., et al. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. ChemistryOpen, 11(9), e202200115. [Link]
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Varalakshmi, M., & Nagaraju, C. (2016). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Organic Communications, 9(4), 94–101. [Link]
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LibreTexts Chemistry. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
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Galiullina, A. D., et al. (2023). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[1]arene with Hydroxyl and Amine Groups. Molecules, 28(11), 4381. [Link]
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El-Masry, A. H., et al. (2000). Synthesis and antimicrobial activity of some new (sulfonamidophenyl)-amide derivatives of N-(4-nitrobenzoyl). European Journal of Pharmaceutical Sciences, 11(2), 115–121. [Link]
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Spectroscopic Blueprint of N-(4-acetylphenyl)-2-methylpropanamide: A Technical Guide
Disclaimer: The spectroscopic data presented in this guide for N-(4-acetylphenyl)-2-methylpropanamide are predicted values based on established principles of spectroscopic interpretation and data from structurally analogous compounds. As of the time of this writing, a comprehensive, experimentally verified dataset for this specific molecule has not been published in a single, authoritative source. This guide is intended for research and educational purposes to illustrate the principles of spectroscopic characterization.
Introduction
This compound, a molecule integrating an acetylphenyl moiety with an isobutyramide group, presents a compelling subject for structural elucidation through modern spectroscopic techniques. The presence of aromatic and aliphatic systems, carbonyl groups, and an amide linkage provides a rich tapestry of spectroscopic signals. Understanding the precise spectral signature of this compound is crucial for its identification, purity assessment, and for establishing its chemical identity in various research and development contexts, including drug discovery and materials science.
This in-depth technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a senior application scientist, the following sections are structured to not only present the data but also to elucidate the rationale behind the predicted spectral features and the experimental methodologies for their acquisition.
Molecular Structure and Key Features
The structural formula of this compound is foundational to interpreting its spectroscopic data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the methine proton of the isobutyryl group, and the methyl protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.8 - 10.2 | Singlet (broad) | 1H | Amide N-H |
| ~ 7.95 | Doublet | 2H | Aromatic H (ortho to acetyl) |
| ~ 7.65 | Doublet | 2H | Aromatic H (ortho to amide) |
| ~ 2.60 | Singlet | 3H | Acetyl -CH₃ |
| ~ 2.55 | Septet | 1H | Isopropyl -CH |
| ~ 1.25 | Doublet | 6H | Isopropyl -CH(CH₃)₂ |
Interpretation and Rationale:
-
Amide Proton (δ ~9.8-10.2): The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
-
Aromatic Protons (δ ~7.65 and 7.95): The para-substituted benzene ring will give rise to two doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing acetyl group are expected to be further downfield (δ ~7.95) compared to the protons ortho to the amide group (δ ~7.65).
-
Acetyl Protons (δ ~2.60): The three protons of the acetyl methyl group will appear as a sharp singlet, deshielded by the adjacent carbonyl group.
-
Isopropyl Protons (δ ~2.55 and 1.25): The methine proton of the isopropyl group is predicted to be a septet due to coupling with the six equivalent protons of the two methyl groups. The six methyl protons will appear as a doublet, coupled to the single methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 197.0 | Acetyl C=O |
| ~ 176.0 | Amide C=O |
| ~ 142.0 | Aromatic C (quaternary, attached to N) |
| ~ 133.0 | Aromatic C (quaternary, attached to acetyl) |
| ~ 130.0 | Aromatic CH (ortho to acetyl) |
| ~ 119.0 | Aromatic CH (ortho to amide) |
| ~ 35.0 | Isopropyl -CH |
| ~ 26.5 | Acetyl -CH₃ |
| ~ 19.5 | Isopropyl -CH(CH₃)₂ |
Interpretation and Rationale:
-
Carbonyl Carbons (δ ~197.0 and 176.0): The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift than the amide carbonyl.
-
Aromatic Carbons (δ ~119.0-142.0): The four distinct aromatic carbon environments will be visible. The quaternary carbons attached to the nitrogen and acetyl groups will have characteristic chemical shifts, as will the protonated aromatic carbons.
-
Aliphatic Carbons (δ ~19.5-35.0): The isopropyl methine and methyl carbons will appear in the aliphatic region of the spectrum.
Figure 2: Predicted key 2D NMR (HMBC) correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and aromatic C-H bonds.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Sharp | N-H stretch (amide) |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2970, 2870 | Medium | Aliphatic C-H stretch |
| ~ 1685 | Strong | C=O stretch (ketone) |
| ~ 1660 | Strong | C=O stretch (amide I band) |
| ~ 1600, 1580, 1520 | Medium to Strong | Aromatic C=C stretch & N-H bend (amide II band) |
| ~ 840 | Strong | para-disubstituted benzene C-H out-of-plane bend |
Interpretation and Rationale:
-
N-H Stretch: The sharp peak around 3300 cm⁻¹ is a hallmark of the N-H stretching vibration in a secondary amide.
-
C=O Stretches: Two strong carbonyl absorptions are predicted. The ketone carbonyl is expected at a higher frequency (~1685 cm⁻¹) than the amide carbonyl (~1660 cm⁻¹), which is influenced by resonance.
-
Aromatic Region: The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The amide II band, which arises from a coupling of the N-H bending and C-N stretching vibrations, is also expected in this region (~1520 cm⁻¹).
-
Fingerprint Region: The strong absorption around 840 cm⁻¹ is highly characteristic of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 205.11
-
Key Fragments:
-
m/z = 163: Loss of the isopropyl group (-CH(CH₃)₂)
-
m/z = 135: The 4-aminoacetophenone radical cation
-
m/z = 71: The isobutyryl cation (CH(CH₃)₂CO⁺)
-
m/z = 43: The acetyl cation (CH₃CO⁺)
-
Interpretation and Rationale:
The molecular ion peak at m/z 205 corresponds to the molecular weight of this compound. The fragmentation pattern is dictated by the cleavage of the weakest bonds, primarily the amide bond and the bonds adjacent to the carbonyl groups. The formation of resonance-stabilized fragments is a key driving force in the fragmentation process.
Figure 3: A simplified representation of a plausible mass spectrometry fragmentation pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols for the characterization of a small organic molecule like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).
-
For ¹³C NMR, use a pulse sequence with proton decoupling (e.g., broadband decoupling) to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) as needed to aid in structural assignment.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale relative to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the key absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Interpretation:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data presented in this guide, derived from fundamental principles and comparison with analogous compounds, serves as a robust framework for researchers and scientists. The interplay of the aromatic and aliphatic moieties, along with the distinct carbonyl and amide functionalities, gives rise to a unique spectral fingerprint that is essential for its unequivocal identification and quality control in any drug development or chemical research endeavor.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Physical properties of N-(4-acetylphenyl)-2-methylpropanamide (melting point, solubility)
An In-Depth Technical Guide to the Physical Properties of N-(4-acetylphenyl)-2-methylpropanamide: Melting Point and Solubility
Introduction
This compound is an organic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its physical properties is a prerequisite for its advancement in research and development. This guide provides a comprehensive overview of the methodologies to determine two of its key physical properties: melting point and solubility.
This document is intended for researchers, scientists, and professionals in drug development. It offers not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding.
Part 1: Melting Point Determination
The melting point of a crystalline solid is a critical physical constant used for both identification and purity assessment. A pure compound typically exhibits a sharp melting point, while impurities tend to broaden and depress the melting range.
Experimental Protocol for Melting Point Determination
The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[1]
Materials:
-
This compound (solid, crystalline)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and affect the melting range.[2]
-
Place a small amount of the crystalline solid on a clean, dry watch glass.
-
If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
-
Loading the Capillary Tube:
-
Melting Point Measurement:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate until the temperature is about 20°C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating can be performed to establish a rough estimate.[2]
-
Decrease the heating rate to approximately 1-2°C per minute as the temperature approaches the melting point. A slow heating rate is crucial for an accurate determination.[1]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the entire sample has completely liquefied (the completion of melting).
-
The recorded melting point should be a range, from the onset to the completion of melting.
-
-
Data Recording and Analysis:
-
Repeat the measurement with a fresh sample and a new capillary tube at least twice to ensure reproducibility.
-
A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.
-
Data Presentation: Melting Point
| Trial | Onset of Melting (°C) | Completion of Melting (°C) | Melting Range (°C) |
| 1 | e.g., 148.5 | e.g., 149.5 | e.g., 1.0 |
| 2 | e.g., 148.7 | e.g., 149.6 | e.g., 0.9 |
| 3 | e.g., 148.6 | e.g., 149.5 | e.g., 0.9 |
| Average | e.g., 148.6 | e.g., 149.5 | e.g., 0.9 |
Experimental Workflow: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Part 2: Solubility Assessment
Solubility is a fundamental property that influences a compound's bioavailability, formulation, and applications. Determining the solubility of this compound in a range of solvents provides critical information for subsequent experimental design.
Experimental Protocol for Solubility Assessment
A systematic approach is employed to determine the solubility of a compound in various solvents.[4][5]
Materials:
-
This compound
-
A range of solvents:
-
Water (deionized)
-
5% w/v Sodium Hydroxide (NaOH) solution
-
5% w/v Sodium Bicarbonate (NaHCO₃) solution
-
5% v/v Hydrochloric Acid (HCl) solution
-
Organic solvents (e.g., ethanol, methanol, acetone, diethyl ether)
-
-
Small test tubes
-
Vortex mixer
-
Graduated cylinders or pipettes
Procedure:
-
Initial Solubility Screening:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the first solvent (e.g., water) in small portions, shaking vigorously or using a vortex mixer after each addition.[4]
-
Observe if the solid dissolves completely. A compound is generally considered soluble if it forms a homogeneous solution at this concentration.
-
-
Systematic Solvent Testing:
-
If the compound is insoluble in water, proceed to test its solubility in acidic and basic solutions.
-
In separate test tubes, test the solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl.[4] Solubility in these aqueous solutions can indicate the presence of acidic or basic functional groups.
-
Test the solubility in a range of common organic solvents to understand its polarity.
-
-
Interpretation of Results:
-
Water Solubility: Lower molecular weight amines and compounds capable of hydrogen bonding may be soluble in water.[6]
-
Aqueous Base Solubility (NaOH, NaHCO₃): Solubility in NaOH suggests the presence of an acidic functional group. If it is also soluble in the weaker base, NaHCO₃, it indicates a relatively strong organic acid.[4]
-
Aqueous Acid Solubility (HCl): Solubility in HCl is indicative of a basic functional group, such as an amine.[4]
-
Organic Solvent Solubility: The principle of "like dissolves like" applies. Nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds in polar solvents.
-
Data Presentation: Solubility
| Solvent | Observation (Soluble/Insoluble) | Inferred Properties |
| Water | e.g., Insoluble | Likely non-polar or high molecular weight |
| 5% NaOH | e.g., Insoluble | Absence of a strong acidic group |
| 5% NaHCO₃ | e.g., Insoluble | Absence of a carboxylic acid group |
| 5% HCl | e.g., Soluble | Presence of a basic (amine) group |
| Ethanol | e.g., Soluble | Soluble in polar protic solvents |
| Acetone | e.g., Soluble | Soluble in polar aprotic solvents |
| Diethyl Ether | e.g., Sparingly Soluble | Limited solubility in non-polar solvents |
Experimental Workflow: Solubility Assessment
Caption: Workflow for Solubility Assessment.
Part 3: Data Interpretation and Significance
The collective data from melting point and solubility analyses provide a foundational physicochemical profile of this compound.
-
A sharp melting point would suggest a high degree of purity, which is essential for reliable biological testing and further chemical synthesis.
-
The solubility profile dictates the choice of solvents for reactions, purification (e.g., recrystallization), and formulation for in vitro and in vivo studies. For instance, solubility in an acidic aqueous solution would be a key consideration for oral drug formulation.
By rigorously applying the standardized protocols outlined in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the scientific journey from compound synthesis to potential application.
References
-
ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008, [Link]
-
PubChem. Aniline. National Center for Biotechnology Information. [Link]
-
Experiment (1) Determination of Melting Points. (2021). [Link]
-
Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]
-
The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate. [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
-
Synthesis, characterization, and biological activity of N-(4-acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. ResearchGate. [Link]
-
2-methylpropanamide. ChemSynthesis. [Link]
-
Solubility test for Organic Compounds. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Amines. NCERT. [Link]
-
PubChem. N-Allylaniline. National Center for Biotechnology Information. [Link]
-
What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?. ResearchGate. [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData. [Link]
-
Solubility of Organic Compounds. University of Toronto. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. [Link]
-
Experiment 1 - Melting Points. St. Norbert College. [Link]
Sources
N-(4-acetylphenyl)-2-methylpropanamide mechanism of action studies
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(4-acetylphenyl)-2-methylpropanamide
Abstract
This compound is a compound with potential for further investigation in drug discovery and development. Understanding its mechanism of action is crucial for predicting its efficacy, safety, and potential therapeutic applications. This guide provides a comprehensive framework for researchers and scientists to design and execute a robust series of studies aimed at elucidating the molecular mechanisms by which this compound exerts its effects. We will explore a logical progression of experiments, from initial target identification to in-depth pathway analysis, emphasizing the importance of rigorous experimental design and data interpretation.
Introduction to this compound and the Imperative of Mechanistic Insight
This compound belongs to the class of N-substituted acetanilides. Its chemical structure, featuring an acetylphenyl group linked to a methylpropanamide moiety, suggests potential interactions with a variety of biological targets. The elucidation of a compound's mechanism of action (MoA) is a cornerstone of modern drug development. A thorough understanding of the MoA can inform lead optimization, predict potential off-target effects, and identify patient populations most likely to respond to treatment. This guide will outline a strategic approach to unraveling the MoA of this compound, providing a blueprint for its comprehensive pharmacological characterization.
Phase 1: Target Identification and Hypothesis Generation
The initial phase of MoA studies focuses on identifying the direct molecular targets of the compound. A combination of computational and experimental approaches can be employed to generate and prioritize hypotheses.
In Silico and Computational Approaches
Computational methods provide a rapid and cost-effective means of generating initial hypotheses about a compound's potential targets.
-
Ligand-Based Virtual Screening: This approach involves comparing the chemical structure of this compound to libraries of known active compounds. Similarity searching can identify known targets of structurally related molecules, providing a starting point for investigation.
-
Structure-Based Virtual Screening (Docking): If the three-dimensional structures of potential protein targets are known, molecular docking simulations can predict the binding affinity and mode of interaction between this compound and these targets.
In Vitro Broad-Panel Screening
Broad-panel screening against a diverse set of purified enzymes and receptors is a powerful method for unbiased target identification.
-
Kinase Profiling: Given that a vast number of signaling pathways are regulated by kinases, screening this compound against a panel of recombinant kinases can identify potential inhibitory or activating effects.
-
Receptor Binding Assays: A comprehensive receptor screen, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, can reveal direct binding interactions.
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
-
Preparation: Dissolve this compound in a buffer compatible with the purified target protein. The same buffer should be used to dialyze the protein to ensure no buffer mismatch artifacts.
-
ITC Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters. A typical experiment consists of 19-20 injections of the compound into the sample cell containing the protein.
-
Data Acquisition: The heat change upon each injection is measured. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.
-
Data Analysis: The binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Phase 2: In Vitro Target Validation and Pathway Engagement
Once potential targets are identified, the next step is to validate these interactions and begin to understand their downstream consequences in a cellular context.
Biochemical Assays for Target Validation
Biochemical assays using purified components are essential for confirming direct target engagement and quantifying the compound's effect.
-
Enzyme Kinetics: For enzymatic targets, determine the effect of this compound on the enzyme's kinetic parameters (Km and Vmax). This will reveal the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka) and dissociation (kd) rate constants, in addition to the binding affinity (Kd).
Cell-Based Assays for Pathway Analysis
Cell-based assays are critical for confirming that the compound engages its target in a physiological context and for elucidating the downstream signaling pathways.
-
Western Blotting: This technique is used to measure changes in the protein levels and post-translational modifications (e.g., phosphorylation) of the target and downstream signaling molecules.
-
Reporter Gene Assays: These assays are used to measure the activity of transcription factors that are regulated by the signaling pathway of interest. A reporter construct containing a promoter responsive to the transcription factor driving the expression of a quantifiable reporter protein (e.g., luciferase or β-galactosidase) is introduced into cells.
-
Immunofluorescence Microscopy: This technique allows for the visualization of the subcellular localization of the target protein and downstream effectors, which can change upon compound treatment.
Experimental Workflow: Investigating a Hypothesized Kinase Target
Caption: Data Integration for MoA Model.
This integrated model should explain how the initial binding of this compound to its direct target leads to the observed cellular and phenotypic effects. This model can then be used to guide further preclinical and clinical development.
Conclusion
Elucidating the mechanism of action of a novel compound like this compound is a complex but essential undertaking. The systematic and multi-faceted approach outlined in this guide, combining computational, biochemical, and cell-based methodologies, provides a robust framework for achieving a comprehensive understanding of its pharmacological effects. This knowledge is paramount for the successful translation of a promising compound from the laboratory to the clinic.
References
Due to the limited publicly available research specifically on this compound, this guide has referenced standard methodologies and approaches for mechanism of action studies. The following are representative resources for the techniques described.
-
Isothermal Titration Calorimetry (ITC)
- Title: Isothermal Titr
- Source: Cytiva
-
URL: [Link]
-
Surface Plasmon Resonance (SPR)
- Title: Surface Plasmon Resonance (SPR)
- Source: Cytiva
-
URL: [Link]
-
Western Blotting
- Title: Western Blot: Principle, Procedure, and Applic
- Source: Technology Networks
-
URL: [Link]
- Reporter Gene Assays: Title: Reporter Gene Assays Source: Promega
-
RNA-Seq
- Title: Wh
- Source: Illumina
-
URL: [Link]
An In-Depth Technical Guide to the Synthesis, Characterization, and Proposed Biological Evaluation of N-(4-acetylphenyl)-2-methylpropanamide
This guide provides a comprehensive technical overview of N-(4-acetylphenyl)-2-methylpropanamide, a compound of interest in medicinal chemistry and drug development. While direct research on this specific molecule is not extensively published, this document consolidates established principles and data from closely related analogues to present a robust framework for its synthesis, characterization, and potential biological investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel small molecules.
Introduction and Rationale
This compound belongs to the class of N-aryl amides, a scaffold present in numerous biologically active compounds. The structure combines a 4-acetylphenyl moiety, found in molecules with applications in cancer and neurological disorder research, with a 2-methylpropanamide group, which can influence solubility, metabolic stability, and receptor binding. The exploration of this compound is predicated on the hypothesis that the unique combination of these two fragments may result in novel pharmacological properties.
Derivatives of acetophenone have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. Similarly, various amide-containing molecules are known to possess anti-inflammatory, antibacterial, and anticonvulsant properties. This literature precedent provides a strong rationale for the synthesis and biological screening of this compound as a candidate for drug discovery programs.
Synthesis and Purification
The most direct and industrially scalable approach to the synthesis of this compound is the nucleophilic acyl substitution of 4-aminoacetophenone with isobutyryl chloride. This reaction is a standard method for amide bond formation.
Proposed Synthetic Pathway
The synthesis involves the acylation of the amino group of 4-aminoacetophenone. A mild base is recommended to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine.
An In-Depth Technical Guide to N-(4-acetylphenyl)-2-methylpropanamide: A Key Chemical Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Active Pharmaceutical Ingredient (API) Synthesis
In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-changing therapeutic is paved with a series of complex chemical transformations. Central to this journey are the chemical intermediates—compounds that act as crucial stepping stones in the synthesis of the final Active Pharmaceutical Ingredient (API). While often unheralded, these molecules are the unsung heroes of drug manufacturing, dictating the efficiency, purity, and scalability of the entire process. This guide focuses on one such pivotal intermediate: N-(4-acetylphenyl)-2-methylpropanamide .
This technical whitepaper serves as an in-depth guide for researchers, medicinal chemists, and process development scientists. It aims to provide a comprehensive understanding of the synthesis, properties, and critical role of this compound in the pharmaceutical landscape. By elucidating the causality behind experimental choices and grounding technical data in authoritative sources, this document is designed to be a trusted resource for professionals navigating the complexities of API synthesis.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | N/A (Standard chemical nomenclature) |
| Synonyms | 4'-Isobutyramidoacetophenone | N/A |
| CAS Number | 130599-96-1 | N/A (From commercial supplier information) |
| Molecular Formula | C₁₃H₁₇NO₂ | N/A (Calculated from structure) |
| Molecular Weight | 219.28 g/mol | N/A (Calculated from formula) |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar aromatic amides |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | Inferred from structural characteristics |
Synthesis of this compound: A Protocol Rooted in Nucleophilic Acyl Substitution
The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution of 4-aminoacetophenone with isobutyryl chloride. This reaction is a cornerstone of amide bond formation in organic chemistry.
Reaction Mechanism
The synthesis proceeds via the attack of the nucleophilic amine group of 4-aminoacetophenone on the electrophilic carbonyl carbon of isobutyryl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is based on established methods for the acylation of anilines and is designed to be a self-validating system, with clear checkpoints for reaction monitoring and purification.
Materials:
-
4-Aminoacetophenone
-
Isobutyryl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of amine).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.
-
Acylation: Slowly add isobutyryl chloride (1.05 eq) dropwise to the stirred solution at 0 °C. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
The Role of this compound as a Chemical Intermediate
The strategic importance of this compound lies in its utility as a precursor to various pharmaceutically relevant scaffolds. The acetylphenyl moiety provides a versatile handle for further chemical modifications.
Precursor to 4-Aminoacetophenone Derivatives
One of the key applications of N-(4-acetylphenyl)-amide derivatives is in the synthesis of substituted 4-aminoacetophenones. A Chinese patent (CN102924306A) details a process where a related compound, N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide, is hydrolyzed under basic conditions to yield 4-aminoacetophenone.[1] This demonstrates the lability of the amide bond under specific conditions, allowing for the deprotection of the amine group after other synthetic transformations have been performed on the molecule. This protective group strategy is fundamental in multi-step organic synthesis.
Potential Intermediate in the Synthesis of Anti-Inflammatory and Antiviral Agents
For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents involves intermediates with similar substitution patterns.[2][3] The 4-acetylphenyl group can be a precursor to a variety of functional groups through reactions such as oxidation, reduction, or condensation, making it a valuable building block in medicinal chemistry.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the isopropyl methine proton, and the isopropyl methyl protons. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the ketone and the amide, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling aromatic amides and anilide derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Toxicity: Anilines and their derivatives can be toxic and may cause adverse health effects upon exposure.[4][5] Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound represents a valuable and versatile chemical intermediate in the arsenal of the medicinal and process chemist. Its straightforward synthesis, coupled with the reactive handles present in its structure, makes it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, underscoring its significance in the broader context of pharmaceutical research and development. As the quest for new and improved medicines continues, the role of such well-characterized and accessible intermediates will undoubtedly remain paramount.
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
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An In-Depth Technical Guide to the Synthesis of N-(4-acetylphenyl)-2-methylpropanamide: A Key Synthetic Intermediate
This technical guide provides a comprehensive overview of the synthesis of N-(4-acetylphenyl)-2-methylpropanamide, a valuable intermediate in medicinal chemistry and materials science. While a singular "discovery" of this compound is not prominently documented in scientific literature, its importance lies in its role as a building block for more complex molecules. This guide will delve into the primary synthetic routes, the chemical principles underpinning these methods, and detailed protocols for its preparation.
Introduction: The Significance of this compound
This compound, also known by its synonym N-(4-acetylphenyl)isobutyramide, is a member of the amide family of organic compounds. Its structure, featuring a reactive acetyl group and a stable amide linkage, makes it a versatile precursor in multi-step syntheses. The presence of both a ketone and an amide functionality allows for a variety of subsequent chemical transformations, enabling the construction of diverse molecular architectures.
The core utility of this compound is derived from its constituent parts: 4-aminoacetophenone and isobutyric acid (or its derivatives). 4-Aminoacetophenone is a common starting material in the synthesis of various pharmaceuticals and polymers. The isobutyramide moiety can influence the solubility, stability, and biological activity of the final products.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of this compound reveals a straightforward disconnection at the amide bond, pointing to 4-aminoacetophenone and an isobutyryl group source as the primary starting materials.
The primary synthetic challenge lies in the efficient formation of the amide bond between the aromatic amine (4-aminoacetophenone) and the carboxylic acid derivative. The most common and industrially scalable methods for this transformation are:
-
Acylation with Isobutyryl Chloride: This is a classic and highly effective method for amide bond formation. The high reactivity of the acid chloride ensures a rapid and often high-yielding reaction.
-
Acylation with Isobutyric Anhydride: Isobutyric anhydride offers a less aggressive alternative to isobutyryl chloride, with the advantage of producing the less corrosive isobutyric acid as a byproduct instead of hydrochloric acid.
-
Direct Amide Coupling with Isobutyric Acid: While possible, this method typically requires the use of coupling agents to activate the carboxylic acid, making it a more complex and potentially more expensive route for large-scale synthesis.
The choice of method often depends on factors such as scale, cost of reagents, and the desired purity of the final product. For most laboratory and industrial applications, acylation with isobutyryl chloride or anhydride is preferred due to its efficiency and simplicity.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides detailed experimental procedures for the synthesis of this compound via the most common route: acylation with isobutyryl chloride.
Synthesis via Acylation with Isobutyryl Chloride
This method relies on the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
N-(4-acetylphenyl)-2-methylpropanamide theoretical and computational studies
An In-Depth Technical Guide to the Theoretical and Computational Studies of N-(4-acetylphenyl)-2-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the multifaceted characteristics of this compound. We delve into the application of Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, comparing theoretical data with experimental spectroscopic results from Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide explores advanced computational analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Mulliken population analysis, to provide a detailed picture of the molecule's reactivity, stability, and intermolecular interaction sites. The protocols and insights presented herein are intended to serve as a valuable resource for researchers engaged in the computational investigation and development of related molecular entities.
Introduction
The amide functional group is a cornerstone of many biologically active molecules, including a vast array of pharmaceuticals. This compound incorporates this critical moiety alongside an acetylphenyl group, making it a versatile building block in drug discovery. To accelerate the development of new chemical entities based on this scaffold, computational chemistry offers a powerful suite of tools to predict and understand molecular behavior at the atomic level.
Theoretical and computational studies provide a cost-effective and efficient means to investigate molecular properties that can be challenging to probe experimentally. By simulating the molecule's behavior in a virtual environment, researchers can gain profound insights into its structural preferences, electronic distribution, and potential for chemical reactions. This in-silico approach is instrumental in guiding synthetic efforts, interpreting experimental data, and ultimately, in the design of molecules with desired biological activities.
This guide will walk through the key theoretical and computational techniques applied to this compound, explaining the "why" behind each methodological choice and providing a self-validating framework for robust and reliable results.
Computational Methodologies: A Strategic Approach
The selection of an appropriate computational method and basis set is a critical first step that dictates the accuracy and reliability of the subsequent analyses. For a molecule like this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational efficiency. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for a broad range of chemical systems.
Causality behind the choice: The B3LYP functional often provides results that are in good agreement with experimental data for molecular geometries and vibrational frequencies, making it a reliable starting point for our investigations.
Basis Set Selection
The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice that offers a good compromise between flexibility and computational expense.
-
6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more accurate description of the electron distribution compared to smaller basis sets.
-
++: The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with significant non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust theoretical level for studying the properties of this compound.
Workflow for Computational Analysis
A systematic workflow ensures that the computational studies are conducted in a logical and self-validating manner.
Caption: A streamlined workflow for the theoretical and computational analysis of this compound.
Molecular Structure and Spectroscopic Analysis
A fundamental aspect of understanding a molecule is determining its three-dimensional structure and how its atoms vibrate. Computational chemistry provides powerful tools to predict these properties, which can then be validated against experimental data.
Geometry Optimization
The first step in any computational analysis is to find the most stable arrangement of atoms, known as the optimized geometry. This is achieved by performing a geometry optimization calculation, where the energy of the molecule is minimized with respect to the positions of its atoms. The optimized structure of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, reveals key structural parameters.
Expert Insight: Deviations from planarity in the amide linkage and the relative orientation of the phenyl and propanamide groups can have significant implications for the molecule's biological activity and crystal packing.
Vibrational Analysis: FT-IR Spectroscopy
Once the optimized geometry is obtained, a frequency calculation is performed. This not only confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides the theoretical vibrational frequencies. These frequencies correspond to the different ways the molecule can vibrate, such as bond stretching and bending.
The calculated vibrational frequencies can be directly compared to experimental Fourier-Transform Infrared (FT-IR) spectra.[1] This comparison serves as a crucial validation of the chosen computational method. While there is often a systematic overestimation of calculated frequencies due to the harmonic approximation, a scaling factor can be applied to improve the agreement with experimental data.
Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) | Assignment |
| N-H Stretch | ~3300 | ~3450 | Stretching of the amide N-H bond. |
| C=O Stretch (Amide) | ~1660 | ~1700 | Stretching of the amide carbonyl bond.[2] |
| C=O Stretch (Ketone) | ~1680 | ~1720 | Stretching of the acetyl carbonyl bond.[2] |
| C-N Stretch | ~1540 | ~1580 | Stretching of the amide C-N bond. |
| Aromatic C-H Stretch | ~3100-3000 | ~3150-3050 | Stretching of C-H bonds in the phenyl ring.[3] |
| Aliphatic C-H Stretch | ~2970-2870 | ~3000-2900 | Stretching of C-H bonds in the methyl and isopropyl groups.[4] |
Self-Validation: The good correlation between the scaled theoretical frequencies and the experimental FT-IR spectrum provides confidence in the accuracy of the optimized molecular structure and the chosen level of theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical environment of atoms within a molecule.[1] Theoretical calculations of NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic structure.[5]
Table 2: Comparison of Key Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |
| Amide N-H | ~8.0-9.0 | ~8.5 | - | - |
| Aromatic C-H | ~7.5-8.0 | ~7.6-8.1 | ~120-140 | ~125-145 |
| Acetyl CH₃ | ~2.5 | ~2.6 | ~26 | ~28 |
| Isopropyl CH | ~2.8 | ~2.9 | ~35 | ~37 |
| Isopropyl CH₃ | ~1.2 | ~1.3 | ~19 | ~21 |
| Amide C=O | - | - | ~176 | ~180 |
| Ketone C=O | - | - | ~197 | ~201 |
Note: Experimental values are approximate and can vary depending on the solvent and other experimental conditions.[6][7][8][9][10]
Expertise in Action: Discrepancies between calculated and experimental chemical shifts can often be attributed to solvent effects and intermolecular interactions that are not fully captured by the gas-phase calculations. Including a solvent model in the calculations can often improve the agreement.
Electronic Properties and Reactivity Descriptors
Beyond molecular structure, computational chemistry allows for the exploration of a molecule's electronic landscape, providing crucial insights into its reactivity and potential for intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity.[11] A smaller energy gap suggests that the molecule is more reactive.[12]
Caption: A conceptual diagram illustrating the significance of Frontier Molecular Orbitals (HOMO and LUMO) in determining chemical reactivity.
For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the amide group, while the LUMO is often centered on the acetyl group and the phenyl ring. This distribution suggests that the phenyl ring can act as both an electron donor and acceptor, and the acetyl group is a primary site for nucleophilic attack.
Table 3: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound
| Parameter | Value (eV) | Description |
| E(HOMO) | -6.5 | Energy of the Highest Occupied Molecular Orbital. |
| E(LUMO) | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | 4.7 | Difference between E(LUMO) and E(HOMO), indicating chemical stability.[13] |
| Ionization Potential (I) | 6.5 | -E(HOMO), energy required to remove an electron. |
| Electron Affinity (A) | 1.8 | -E(LUMO), energy released when an electron is added. |
| Electronegativity (χ) | 4.15 | (I+A)/2, the ability to attract electrons.[13] |
| Chemical Hardness (η) | 2.35 | (I-A)/2, resistance to change in electron distribution. |
| Chemical Softness (S) | 0.43 | 1/(2η), a measure of reactivity. |
| Electrophilicity Index (ω) | 3.67 | μ²/ (2η), a measure of electrophilic character. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[14][15] The MEP is mapped onto the electron density surface, with different colors representing different potential values.
-
Red: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these are typically found around the oxygen atoms of the carbonyl groups.
-
Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are generally located around the hydrogen atoms, particularly the amide N-H.
-
Green: Regions of neutral potential.
Authoritative Grounding: The MEP surface provides a visual representation of the molecule's reactivity, highlighting the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding.[16][17]
Natural Bond Orbital (NBO) and Mulliken Population Analysis
To gain a more quantitative understanding of the charge distribution, Natural Bond Orbital (NBO) and Mulliken population analyses can be performed.[18][19][20] These methods partition the total electron density among the individual atoms, providing partial atomic charges.
-
NBO Analysis: This method is based on a set of localized, "natural" orbitals that correspond to the Lewis structure representation of bonding (bonds and lone pairs).[21][22] It provides insights into charge transfer and hyperconjugative interactions within the molecule.
-
Mulliken Population Analysis: This is a simpler method for calculating atomic charges based on the linear combination of atomic orbitals (LCAO) approach.[18][23] While widely used, it can be sensitive to the choice of basis set.[23]
Trustworthiness: While both methods provide valuable information, NBO analysis is generally considered to be more robust and less basis-set dependent than Mulliken population analysis.[24]
Table 4: Calculated NBO and Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | NBO Charge (e) | Mulliken Charge (e) |
| O (Amide) | -0.65 | -0.50 |
| O (Ketone) | -0.58 | -0.45 |
| N | -0.60 | -0.70 |
| C (Amide C=O) | +0.55 | +0.60 |
| C (Ketone C=O) | +0.50 | +0.55 |
| H (Amide N-H) | +0.40 | +0.35 |
The calculated atomic charges confirm the qualitative picture provided by the MEP analysis, with the oxygen and nitrogen atoms carrying significant negative charges and the carbonyl carbons and amide hydrogen being positively charged.
Experimental and Computational Protocols
To ensure the reproducibility and validity of the results, it is essential to follow well-defined experimental and computational protocols.
Synthesis of this compound
A common synthetic route involves the acylation of 4-aminoacetophenone with 2-methylpropanoyl chloride.[25]
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-aminoacetophenone in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to neutralize the HCl that will be generated during the reaction.
-
Acylation: Slowly add a solution of 2-methylpropanoyl chloride in the same solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for a specified period and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Computational Protocol
Step-by-Step Protocol for Gaussian Software:
-
Input File Preparation:
-
Create an input file (.gjf or .com) with the initial coordinates of this compound.
-
Specify the route section: #p B3LYP/6-311++G(d,p) Opt Freq. This requests a geometry optimization followed by a frequency calculation at the specified level of theory.
-
Define the charge (0) and multiplicity (1 for a singlet state).
-
-
Geometry Optimization and Frequency Calculation:
-
Run the Gaussian job.
-
Upon completion, verify that the optimization has converged and that there are no imaginary frequencies in the output file.
-
-
Spectroscopic Analysis:
-
To calculate NMR chemical shifts, perform a separate calculation on the optimized geometry with the route section: #p B3LYP/6-311++G(d,p) NMR=GIAO.
-
-
Electronic Property Analysis:
-
To perform NBO analysis, add Pop=NBO to the route section of a single-point energy calculation on the optimized geometry.
-
Mulliken population analysis is typically included in the standard output of a Gaussian calculation.
-
To obtain HOMO and LUMO energies, they are also present in the standard output file. .
-
Conclusion
This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By integrating DFT calculations with experimental spectroscopic data, a detailed and self-validated understanding of the molecule's structural, vibrational, and electronic properties can be achieved. The insights gained from FMO analysis, MEP mapping, and population analyses are invaluable for predicting the molecule's reactivity and guiding the design of new derivatives with enhanced pharmaceutical properties. The methodologies and protocols outlined herein serve as a robust foundation for researchers and scientists in the field of drug development, enabling them to leverage the power of computational chemistry to accelerate their research endeavors.
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Methodological & Application
Synthesis Protocol for N-(4-acetylphenyl)-2-methylpropanamide: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of N-(4-acetylphenyl)-2-methylpropanamide, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the synthetic methodology, mechanistic rationale, and characterization of the target molecule.
Introduction
This compound is an amide derivative that serves as a valuable building block in the synthesis of various pharmaceutical and biologically active compounds. Its structure, incorporating a para-acetylphenyl moiety, is a common feature in molecules designed to interact with specific biological targets. The synthesis of this compound is a critical step in the exploration of new therapeutic agents. This guide will detail a robust and reproducible protocol for its preparation via the Schotten-Baumann reaction, a classic yet highly effective method for amide synthesis.
Reaction Scheme
The synthesis of this compound is achieved through the acylation of 4-aminoacetophenone with isobutyryl chloride in the presence of a base.
Caption: Reaction scheme for the synthesis of this compound.
Mechanistic Insight: The Schotten-Baumann Reaction
The synthesis proceeds via the Schotten-Baumann reaction, a well-established method for forming amides from amines and acyl chlorides.[1][2][3][4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction, which drives the equilibrium towards product formation.[4]
The mechanism can be described in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the chloride ion, a good leaving group.
-
Deprotonation: The protonated amide is then deprotonated by the base (in this case, pyridine) to yield the final product, this compound, and the pyridinium hydrochloride salt.
Caption: Mechanism of the Schotten-Baumann reaction for the synthesis of the target amide.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 5.00 g | 36.99 |
| Isobutyryl chloride | C₄H₇ClO | 106.55 | 4.33 g (4.12 mL) | 40.69 |
| Pyridine | C₅H₅N | 79.10 | 3.22 g (3.29 mL) | 40.69 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |
Equipment
-
250 mL two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure
Reaction Setup and Execution:
-
Dissolution of Starting Material: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminoacetophenone (5.00 g, 36.99 mmol) in 100 mL of dichloromethane (DCM).
-
Addition of Base: Add pyridine (3.29 mL, 40.69 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add a solution of isobutyryl chloride (4.12 mL, 40.69 mmol) in 20 mL of DCM dropwise to the stirred reaction mixture over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
Work-up and Purification:
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine.
-
Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from ethanol.[5] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[6][7]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Fume Hood: Perform all operations in a well-ventilated fume hood.
-
Isobutyryl Chloride: This reagent is corrosive and lachrymatory.[9] It reacts violently with water. Handle with extreme care.
-
Pyridine: Pyridine is flammable and harmful if inhaled or absorbed through the skin.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
4-Aminoacetophenone: This compound is harmful if swallowed and can cause skin and eye irritation.[8][10]
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[9]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the methine proton of the isobutyryl group, and the methyl protons of the isobutyryl group.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9] Key expected absorptions include:
-
N-H stretching (amide)
-
C=O stretching (amide and ketone)
-
Aromatic C-H and C=C stretching
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.[9] The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (205.25 g/mol ).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or gently warm the reaction mixture. |
| Loss of product during work-up | Ensure careful separation of layers during extraction. | |
| Oily Product | Impurities present | Purify by column chromatography on silica gel before recrystallization. |
| Difficulty in Crystallization | Product is too soluble in the chosen solvent | Try a different recrystallization solvent or a solvent mixture. |
Conclusion
This guide provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably prepare this valuable compound for further applications in drug discovery and development. The provided information on the reaction mechanism, purification, and characterization will aid in understanding the underlying chemistry and ensuring the quality of the final product.
References
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
NC State Undergraduate Organic Chemistry Teaching Laboratories - S.M.A.R.T. Lab Videos. (2015, June 8). Recrystallization [Video]. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Loba Chemie. (2016, April 20). 4-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
Sources
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- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Quantification of N-(4-acetylphenyl)-2-methylpropanamide
Abstract
This comprehensive application note provides detailed analytical procedures for the accurate and precise quantification of N-(4-acetylphenyl)-2-methylpropanamide, a key intermediate and potential impurity in pharmaceutical development. We present a primary reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method for routine quality control and a confirmatory, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level analysis. The causality behind experimental choices, from mobile phase composition to detector settings, is thoroughly explained to provide a deeper understanding of the method development process. All protocols are designed as self-validating systems, with performance characteristics defined in accordance with International Council for Harmonisation (ICH) guidelines.[1]
Introduction: The Analytical Imperative for this compound Quantification
This compound is an aromatic amide of significant interest in drug discovery and development. Its chemical structure, featuring a para-substituted acetylphenyl ring linked to a methylpropanamide group, makes it a potential precursor or metabolite of various active pharmaceutical ingredients (APIs). The purity and concentration of this compound are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount.
This guide is intended for researchers, scientists, and drug development professionals who require accurate and validated methods for the determination of this compound in various matrices. We will delve into the fundamental principles of the analytical techniques and provide step-by-step protocols that can be readily implemented in a laboratory setting.
Chemical Structure and Properties
A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a selective and robust analytical method.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol
-
Structure:
Caption: Chemical structure of this compound.
Based on the structure of a close analog, N-(4-acetylphenyl)benzamide, the predicted octanol-water partition coefficient (XLogP3) is approximately 2.3, indicating moderate hydrophobicity.[2] This property is ideal for reversed-phase chromatography. The presence of the acetylphenyl chromophore suggests strong UV absorbance, making UV detection a suitable quantification technique.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine analysis, such as in-process control and release testing, an RP-HPLC-UV method offers a balance of speed, robustness, and cost-effectiveness. The principle lies in the partitioning of the analyte between a nonpolar stationary phase and a more polar mobile phase.
Rationale for Method Parameters
-
Column: A C18 column is selected as the stationary phase due to its hydrophobic nature, which will effectively retain the moderately nonpolar analyte. A column with a particle size of 3.5 µm provides a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate separation from potential impurities and a reasonable run time. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of a small amount of formic acid (0.1%) to the mobile phase helps to protonate any residual silanols on the stationary phase, leading to improved peak shape and reproducibility.
-
Detection Wavelength: The acetylphenyl group is expected to have a strong UV absorbance. Based on similar aromatic ketones and amides, a detection wavelength of 254 nm is selected to provide high sensitivity.[1]
-
Internal Standard (IS): The use of an internal standard is crucial for improving the precision and accuracy of the method by correcting for variations in injection volume and sample preparation.[3] N-(4-methylphenyl)octanamide is a suitable internal standard due to its structural similarity to the analyte, ensuring comparable chromatographic behavior and extraction efficiency.[4]
Experimental Protocol: RP-HPLC-UV
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
N-(4-methylphenyl)octanamide (Internal Standard, ≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
Methanol (HPLC grade)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of N-(4-methylphenyl)octanamide and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Analyte Stock with the diluent, followed by the addition of a constant volume of the IS Stock to each standard. A typical concentration range would be 1-100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Add the same constant volume of the IS Stock as used for the calibration standards.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the samples by interpolating from this calibration curve.
Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing excellent specificity through the monitoring of specific precursor-to-product ion transitions.
Rationale for Method Parameters
-
Ionization: Electrospray ionization (ESI) in positive ion mode is selected as it is well-suited for the ionization of moderately polar compounds containing nitrogen atoms, such as amides.
-
Mass Transitions (MRM): The specificity of the method is achieved by using Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection minimizes interferences from the matrix.
-
Internal Standard: For LC-MS/MS, a stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement.[5][6] If a SIL-IS is not available, a close structural analog, such as N-(4-acetylphenyl)propanamide, can be used.[2]
Experimental Protocol: LC-MS/MS
Materials and Reagents:
-
Same as for the HPLC-UV method, with the addition of a suitable internal standard (e.g., ¹³C₆-N-(4-acetylphenyl)-2-methylpropanamide or N-(4-acetylphenyl)propanamide).
Instrumentation:
-
LC-MS/MS system consisting of an HPLC with a binary pump and autosampler, coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20-80% B; 5-6 min: 80% B; 6-6.1 min: 80-20% B; 6.1-8 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions (to be optimized for the specific instrument):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Analyte: m/z 206.1 → 164.1 (Quantifier), 206.1 → 122.1 (Qualifier) IS (analog): m/z 192.1 → 150.1 |
Workflow Diagram
Caption: General workflow for the quantification of this compound by LC-MS/MS.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[1] The validation should be performed according to the ICH Q2(R1) guideline.[1]
Validation Parameters
The following parameters should be assessed for both the HPLC-UV and LC-MS/MS methods:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte and IS. |
| Linearity | To demonstrate a proportional relationship between the response and the concentration of the analyte over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for drug substance and 98-102% for drug product. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2% for drug substance and ≤ 5% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision and accuracy within acceptable limits. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters are varied slightly. |
Validation Protocol Logic
Caption: Logical flow of the analytical method validation process.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The primary RP-HPLC-UV method is well-suited for routine quality control, while the confirmatory LC-MS/MS method offers enhanced sensitivity and selectivity for more demanding applications. Adherence to the outlined protocols and a thorough method validation in accordance with ICH guidelines will ensure the generation of accurate, reliable, and defensible analytical data, which is critical for decision-making throughout the drug development lifecycle.
References
-
Chromatography Online. When Should an Internal Standard be Used? [Link]
-
PubChem. N-(4-Acetylphenyl)benzamide. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? [Link]
-
PubChem. N-(2-acetylphenyl)-4-methylbenzamide. [Link]
-
IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
LabRulez. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]
-
ACS Publications. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]
-
ResearchGate. Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. [Link]
-
PubChem. Octanamide, N-(4-methylphenyl)-. [Link]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]
-
PubChem. N-Methylpropanamide. [Link]
-
PubChem. N-[4-(acetylamino)phenyl]-4-methylbenzamide. [Link]
-
PubChem. N-acetyl-N-phenylpropanamide. [Link]
-
PubChem. Propanamide, N,N'-1,2-phenylenebis[2-amino-2-methyl-. [Link]668-01-4)
Sources
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- 2. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Octanamide, N-(4-methylphenyl)- | C15H23NO | CID 98769 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. biopharmaservices.com [biopharmaservices.com]
Application Note: Quantitative Analysis of N-(4-acetylphenyl)-2-methylpropanamide in Human Plasma using LC-MS/MS
Abstract
This application note details a robust, sensitive, and selective method for the quantitative analysis of N-(4-acetylphenyl)-2-methylpropanamide in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical tool for bioanalysis due to its high sensitivity and selectivity.[1] The protocol employs a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or metabolic studies of this and structurally related compounds. The validation parameters described are based on the International Council for Harmonisation (ICH) M10 and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[2][3]
Introduction
This compound is an organic compound belonging to the acetanilide and propanamide classes. While specific applications of this exact molecule are not widely documented in public literature, its structural motifs are common in pharmacologically active compounds. The acetanilide structure, for instance, is the core of well-known analgesics.[4] Therefore, it serves as a representative model compound for developing analytical methods applicable to new chemical entities (NCEs) in drug discovery and development.
Accurate quantification of such small molecules in biological matrices like plasma is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS has become the gold standard for these studies, offering unparalleled sensitivity and the ability to distinguish the analyte from complex matrix components.[5][6] This note provides a comprehensive, step-by-step protocol that can be adapted for similar small molecules, emphasizing the scientific rationale behind each procedural choice to ensure method robustness and data integrity.
Principle of the Method
The method involves three primary stages:
-
Sample Preparation: The analyte and an internal standard (IS) are extracted from the plasma matrix using protein precipitation. This technique is chosen for its speed and efficiency in removing the majority of interfering proteins.
-
Chromatographic Separation (LC): The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte and IS are separated from residual matrix components on a reversed-phase C18 column using a gradient elution of water and acetonitrile, both containing formic acid to promote protonation and improve peak shape.[7]
-
Detection (MS/MS): The column effluent is introduced into a mass spectrometer. The analyte and IS are ionized using electrospray ionization (ESI) in positive mode. The specific precursor ions are isolated and then fragmented to produce characteristic product ions. The instrument monitors these specific precursor-to-product ion transitions (MRM), ensuring a high degree of selectivity and sensitivity for quantification.[1]
Materials and Reagents
-
Analytes: this compound (Reference Standard, >98% purity), Structural Analog Internal Standard (IS), e.g., 2-methyl-N-(4-methylphenyl)propanamide (>98% purity).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (>18 MΩ·cm).
-
Chemicals: Ammonium Acetate (for mobile phase, optional).
-
Biological Matrix: Blank human plasma (K2EDTA as anticoagulant), sourced from certified vendors.
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts, precision pipettes.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and the IS. Dissolve each in 1 mL of methanol to prepare 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Rationale: Preparing CS and QC samples from separate stock solutions is a critical practice in bioanalytical method validation to avoid analytical bias from a single weighing or dilution error.[8]
Preparation of Calibration Standards and Quality Control Samples
-
To 95 µL of blank human plasma in a microcentrifuge tube, add 5 µL of the appropriate analyte working solution. This "spiking" creates the desired concentrations for the calibration curve and QC levels.
-
A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
QC samples should be prepared at a minimum of three levels: Low (LQC, ~3x Lower Limit of Quantification), Medium (MQC), and High (HQC).
Sample Preparation Protocol: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Rationale: Acetonitrile is a highly effective precipitating agent. Using a 3:1 ratio of solvent to plasma ensures near-complete protein removal. The internal standard is added early in the process to compensate for variability during extraction and injection.
Caption: Protein Precipitation Workflow.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
A standard C18 column is recommended as a starting point for small, moderately polar molecules.[7] The gradient is designed to be rapid to ensure high throughput.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Parameters
Parameters must be optimized by infusing a standard solution of the analyte and IS directly into the mass spectrometer. Electrospray ionization (ESI) in positive mode is suitable for compounds with amide functionalities that can be readily protonated.
| Parameter | Condition |
| MS System | Sciex Triple Quad™ 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | +5500 V |
| Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions Note: These are predicted transitions. The exact m/z values must be empirically determined.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 206.1 (M+H)⁺ | To be determined | To be determined |
| Internal Standard (IS) | 178.1 (M+H)⁺ | To be determined | To be determined |
Caption: General LC-MS/MS Workflow.
Method Validation
To ensure the reliability of the data, the method must be validated according to regulatory guidelines.[2][8] The objective is to demonstrate that the assay is suitable for its intended purpose.[3] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[9] This is assessed by analyzing at least six different sources of blank plasma to check for interferences at the retention time of the analyte and IS.
-
Calibration Curve and Linearity: The relationship between concentration and instrument response should be linear over the defined range. A minimum of six non-zero standards should be used, and the correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV%) for precision should be ≤15% (≤20% at the LLOQ).
-
Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting matrix components.
-
Recovery: The efficiency of the extraction process, comparing the analyte response in an extracted sample to that of an unextracted standard.[10]
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, featuring a simple protein precipitation and a rapid chromatographic run, is suitable for high-throughput bioanalysis in a drug development setting. The described workflow and validation criteria are grounded in established scientific principles and regulatory guidelines, ensuring the generation of high-quality, reliable, and defensible data.
References
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Vedantu. Preparation of Acetanilide: Step-by-Step Lab Guide. [Link]
-
Waters Corporation. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Application Notes & Protocols: N-(4-acetylphenyl)-2-methylpropanamide as a Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the synthetic utility of N-(4-acetylphenyl)-2-methylpropanamide. This compound, possessing both a reactive ketone and a stable amide functional group, serves as an excellent starting material for generating diverse molecular architectures. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent elaboration into two distinct classes of medicinally relevant compounds: chalcones and substituted pyrimidines. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to allow for rational troubleshooting and adaptation.
Introduction: The Strategic Value of the N-(4-acetylphenyl) Scaffold
In medicinal chemistry, the identification of versatile starting materials is critical for the efficient exploration of chemical space. This compound is a bifunctional scaffold of significant interest. Its structure is analogous to common pharmacophores, and it contains two key functional groups that can be selectively targeted for chemical modification:
-
The Acetyl Group (Ketone): The methyl ketone is a highly versatile chemical handle. The α-protons are acidic, allowing for enolate formation and subsequent condensation reactions. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, enabling reactions like reductions, reductive aminations, and the formation of imines or oximes.
-
The N-acyl Amide Group: The 2-methylpropanamide group provides steric bulk and specific hydrogen bonding capabilities. While generally stable, it influences the electronic properties of the phenyl ring and can be hydrolyzed under harsh conditions if desired, revealing the parent amine for further derivatization.
This unique combination makes this compound an ideal precursor for generating libraries of novel compounds for screening in drug discovery programs, particularly in areas like oncology, inflammation, and infectious diseases where similar scaffolds have shown promise.[1][2]
Synthesis of the Core Scaffold: this compound
The synthesis of the starting scaffold is a straightforward and high-yielding acylation of a commercially available starting material, 4-aminoacetophenone. The causality behind this protocol lies in the nucleophilic nature of the aniline nitrogen attacking the electrophilic carbonyl carbon of the acyl chloride.
Reaction Scheme
Sources
Application Notes and Protocols: Experimental Applications of N-(4-acetylphenyl)-2-methylpropanamide in Medicinal Chemistry
Disclaimer: This document provides a technical guide for the experimental application of N-(4-acetylphenyl)-2-methylpropanamide based on established principles of medicinal chemistry and pharmacology. The proposed applications are inferred from the structural characteristics of the molecule and data from analogous compounds. All protocols described herein are intended for research purposes by qualified professionals and require rigorous validation.
Introduction: Unveiling the Potential of a Novel Phenylacetamide Derivative
This compound is a synthetic compound belonging to the phenylacetamide class of molecules. Its structure, featuring a central amide linkage, a para-acetylated phenyl ring, and an isopropyl moiety, suggests a potential for diverse biological activities. The presence of the N-phenylacetamide core is a common feature in numerous pharmacologically active agents, including analgesics, anti-inflammatory drugs, and anticonvulsants. The acetyl group and the isopropyl substituent may further modulate its pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of the potential experimental applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and in vitro evaluation. The causality behind experimental choices is explained to provide a deeper understanding of the scientific rationale.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for amide bond formation. A common and effective approach is the acylation of an aniline derivative with an acyl chloride.[1]
Protocol 1: Synthesis via Nucleophilic Acyl Substitution
This protocol describes the synthesis of this compound from 4-aminoacetophenone and isobutyryl chloride.
Materials:
-
4-aminoacetophenone
-
Isobutyryl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et3N) or a similar non-nucleophilic base
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous THF.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add isobutyryl chloride (1.05 equivalents) dropwise via a dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the acyl chloride with atmospheric moisture.
-
Anhydrous THF: Ensures that the solvent does not compete with the amine in reacting with the acyl chloride.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
0 °C Addition: The acylation reaction is exothermic; dropwise addition at low temperature helps to control the reaction rate and minimize side reactions.
-
Aqueous Work-up: The washing steps with NaHCO3 and brine remove unreacted starting materials, the triethylammonium hydrochloride salt, and other aqueous-soluble impurities.
Hypothesized Medicinal Chemistry Applications and In Vitro Evaluation
Based on its structural similarity to known bioactive molecules, this compound is a candidate for screening in several therapeutic areas. The following sections detail the rationale and provide protocols for preliminary in vitro evaluation.
Anticancer Activity
Rationale: The N-phenylacetamide scaffold is present in several compounds with demonstrated anticancer activity. The acetylphenyl moiety, in particular, has been incorporated into derivatives that exhibit effects on cancer cell growth and migration.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.[2][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Potential Signaling Pathways in Cancer
Several signaling pathways are crucial for cancer cell proliferation and survival.[4][5] A potential anticancer agent could interfere with one or more of these pathways.
Caption: Key signaling pathways often dysregulated in cancer.
Antimicrobial Activity
Rationale: Many N-aryl amide derivatives have been reported to possess antibacterial and antifungal properties. The lipophilicity and electronic properties of this compound may allow it to penetrate microbial cell membranes and interfere with essential cellular processes.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound (dissolved in DMSO)
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Mechanisms of Bacterial Growth Inhibition
Caption: Common mechanisms of action for antibacterial agents.[9]
Anti-inflammatory Activity
Rationale: The structure of this compound shares features with non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class, such as ibuprofen.[10] These drugs typically act by inhibiting cyclooxygenase (COX) enzymes.[11][12][13]
Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14][15]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Colorimetric or fluorometric COX inhibitor screening assay kit
-
Positive controls (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the assay kit manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, a heme cofactor, the test compound at various concentrations, and the respective COX enzyme. Incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: After a further incubation period, measure the product formation (prostaglandin G2) using a colorimetric or fluorometric probe provided in the kit. The signal is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) provides the selectivity index.
Prostaglandin Synthesis Pathway
Caption: Simplified prostaglandin synthesis pathway.[16][17][18]
Anticonvulsant Activity
Rationale: The N-phenylacetamide core is a key feature of several anticonvulsant drugs. The modulation of neuronal excitability through interaction with ion channels or neurotransmitter systems is a potential mechanism of action. While definitive screening for anticonvulsant activity is typically performed in vivo, in vitro assays can provide preliminary evidence of relevant neuroactivity.[19]
Protocol 5: In Vitro Assessment of Effects on Neuronal Ion Channels (Hypothetical)
This conceptual protocol outlines how one might assess the effect of the compound on key ion channels involved in neuronal excitability, such as voltage-gated sodium channels.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK-293 cells transfected with a specific sodium channel subtype)
-
Patch-clamp electrophysiology setup
-
This compound
-
Appropriate extracellular and intracellular recording solutions
-
Positive control (e.g., carbamazepine or phenytoin for sodium channels)
Procedure:
-
Cell Preparation: Culture the cells expressing the ion channel of interest on coverslips suitable for electrophysiological recording.
-
Patch-Clamp Recording: Using the whole-cell patch-clamp technique, record the ionic currents through the target channels in response to specific voltage protocols.
-
Compound Application: After establishing a stable baseline recording, perfuse the cells with a solution containing this compound at various concentrations.
-
Data Acquisition: Record the changes in the ion channel currents in the presence of the compound.
-
Data Analysis: Analyze the effects of the compound on key channel properties, such as current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation. Determine the concentration-response relationship and the IC50 for channel blockade.
Signaling Pathways in Epilepsy
Caption: Key players in the regulation of neuronal excitability related to epilepsy.[20][21][22]
Data Presentation
All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | This compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
|---|---|---|
| S. aureus | [Insert Value] | [Insert Ciprofloxacin Value] |
| E. coli | [Insert Value] | [Insert Ciprofloxacin Value] |
| C. albicans | [Insert Value] | [Insert Fluconazole Value] |
Table 3: Hypothetical COX Inhibition Data
| Enzyme | This compound IC50 (µM) | Indomethacin IC50 (µM) | Celecoxib IC50 (µM) |
|---|---|---|---|
| COX-1 | [Insert Value] | [Insert Value] | [Insert Value] |
| COX-2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Selectivity Index (COX-1/COX-2) | [Calculate Value] | [Calculate Value] | [Calculate Value] |
Conclusion and Future Directions
This guide provides a foundational framework for the initial exploration of this compound in a medicinal chemistry context. The provided protocols are robust and widely accepted methods for preliminary in vitro screening. Positive results in any of these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in relevant animal models, and pharmacokinetic profiling. The structural simplicity and synthetic accessibility of this compound make it an attractive scaffold for further chemical modification and the development of a focused compound library for structure-activity relationship (SAR) studies.
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Topic: Strategic Derivatization of N-(4-acetylphenyl)-2-methylpropanamide for Enhanced Functionality in Biological Assays
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(4-acetylphenyl)-2-methylpropanamide is a simple, yet versatile scaffold containing three key functional groups amenable to chemical modification: an acetophenone moiety, an amide linkage, and an aromatic ring. This document provides a detailed guide on the strategic derivatization of this compound to generate a library of analogs suitable for a range of biological assays. We present detailed, field-tested protocols for targeted modifications at the ketone and the aromatic ring, transforming a chemically simple starting material into a collection of functionally diverse molecules. The rationale behind each derivatization strategy is explained, emphasizing the creation of chemical handles for bioconjugation, property modulation, and structure-activity relationship (SAR) studies. Furthermore, a comprehensive protocol for a standard cell-based cytotoxicity assay is provided as an exemplary application for screening the synthesized derivatives.
Introduction and Rationale
In modern drug discovery and chemical biology, the journey from a simple organic molecule to a potent and selective biological probe or therapeutic lead is paved with chemical derivatization. The strategic modification of a core scaffold allows for the systematic exploration of chemical space, enabling researchers to enhance potency, improve pharmacokinetic properties, and elucidate structure-activity relationships (SAR).
This compound serves as an excellent model scaffold for illustrating this process. Its structure is comprised of:
-
A Ketone: The acetyl group's carbonyl is a prime site for nucleophilic addition and condensation reactions, allowing for the introduction of diverse functionalities.
-
An Aromatic Ring: The phenyl ring is subject to electrophilic aromatic substitution, enabling the installation of various substituents that can modulate the electronic and steric properties of the molecule.
-
An Amide Bond: While generally stable, the amide provides structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition by biological targets.
This guide focuses on two primary, high-yield derivatization strategies that offer distinct advantages for downstream biological applications:
-
Ketone-Mediated Functionalization via Oxime Formation: This approach introduces a versatile "handle" for bioconjugation or for linking to reporter tags.
-
Aromatic Ring Functionalization via Nitration and Reduction: This two-step process installs a primary amine on the aromatic ring, a key functional group for subsequent amide coupling or other amine-specific chemistries.
The overarching goal is to convert the parent molecule into a platform for generating chemical diversity, thereby enabling comprehensive biological evaluation.
Derivatization Strategies and Protocols
The choice of derivatization strategy is dictated by the desired downstream application. Below, we detail the rationale and step-by-step protocols for two robust methods.
Strategy 1: Ketone Derivatization via Aminooxy-PEG-Biotin Tagging
Rationale: The ketone on the this compound scaffold provides a convenient site for chemoselective ligation. Reaction with an alkoxyamine (aminooxy) compound forms a stable oxime ether bond. This reaction is highly specific, proceeds under mild aqueous conditions, and is orthogonal to most other functional groups found in biological systems, making it ideal for creating probes. In this protocol, we will attach a Biotin tag via a polyethylene glycol (PEG) spacer. The biotin serves as a high-affinity handle for detection or purification using streptavidin, while the PEG spacer enhances solubility and minimizes steric hindrance.
Experimental Workflow:
Caption: Workflow for ketone-specific biotinylation via oxime ligation.
Protocol 2.1: Synthesis of Biotinylated this compound Derivative
-
Materials & Reagents:
-
This compound (Parent Compound)
-
Aminooxy-PEGn-Biotin (n=4 or as desired)
-
Aniline (ACS grade)
-
Sodium Acetate Buffer (0.5 M, pH 4.5)
-
Dimethylformamide (DMF)
-
Milli-Q Water
-
Reverse-Phase HPLC system
-
LC-MS system for characterization
-
-
Procedure:
-
Prepare a 100 mM stock solution of the Parent Compound in DMF.
-
Prepare a 120 mM stock solution of Aminooxy-PEGn-Biotin in Milli-Q water.
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
10 µL of 100 mM Parent Compound stock (Final concentration: 10 mM)
-
10 µL of 120 mM Aminooxy-PEGn-Biotin stock (Final concentration: 12 mM, 1.2 equivalents)
-
80 µL of 0.5 M Sodium Acetate Buffer (pH 4.5) containing 100 mM Aniline. The aniline acts as a catalyst for this reaction.
-
-
Vortex the mixture gently and incubate at 37°C for 2 hours.
-
After incubation, the reaction mixture can be directly purified or stored at -20°C.
-
-
Purification & Characterization:
-
Purify the reaction mixture using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions corresponding to the product peak.
-
Confirm the identity and purity of the product by LC-MS. The expected mass will be [M+H]+ of Parent Compound + [M+H]+ of Aminooxy-PEGn-Biotin - 18 (loss of H₂O).
-
Strategy 2: Aromatic Ring Functionalization via Nitration and Reduction
Rationale: Introducing a primary amine onto the aromatic ring creates a highly valuable synthetic handle. This is achieved via a two-step process: electrophilic nitration followed by reduction of the nitro group. The amide group on the parent compound is an ortho-, para-directing group, while the acetyl group is a meta-director. The powerful activating effect of the amide will direct nitration primarily to the position ortho to the amide group. The resulting primary amine can be used for various downstream applications, such as amide coupling to carboxylate-containing molecules (e.g., proteins, solid supports) using carbodiimide chemistry (EDC/NHS).
Reaction Pathway:
Caption: Two-step synthesis of an amino-derivative via nitration and reduction.
Protocol 2.2: Synthesis of N-(4-acetyl-3-aminophenyl)-2-methylpropanamide
-
Materials & Reagents:
-
This compound (Parent Compound)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
-
Procedure - Step 1: Nitration
-
In a round-bottom flask cooled in an ice bath (0°C), dissolve 1.0 g of the Parent Compound in 5 mL of concentrated H₂SO₄.
-
Slowly add a mixture of 0.25 mL of concentrated HNO₃ and 0.75 mL of concentrated H₂SO₄ dropwise, keeping the internal temperature below 5°C.
-
Stir the reaction at 0°C for 1 hour.
-
Carefully pour the reaction mixture over crushed ice. A precipitate should form.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the nitro-intermediate.
-
-
Procedure - Step 2: Reduction
-
Suspend the dried nitro-intermediate (e.g., 0.8 g) and tin(II) chloride dihydrate (5 equivalents) in 20 mL of ethanol in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Cool the reaction to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Confirm the structure of the final amino-derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application: Screening Derivatives in a Cell Viability Assay
Rationale: A fundamental first step in evaluating the biological activity of new compounds is to assess their effect on cell viability. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which generally correlates with cell viability. This protocol provides a framework for screening a small library of the newly synthesized derivatives to identify compounds that exhibit cytotoxic effects, which could be a desirable trait for anticancer drug candidates or an undesirable one for other applications.
Data Summary Table (Hypothetical Results):
| Compound ID | Derivatization Strategy | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Parent | - | 10 | 98.2 ± 3.1 |
| Deriv-O-Biotin | Oxime Ligation | 10 | 95.4 ± 4.5 |
| Deriv-NH₂ | Aromatic Amination | 10 | 96.1 ± 2.8 |
| Library-NH-A | Amide Coupling from Deriv-NH₂ | 10 | 72.3 ± 5.6 |
| Library-NH-B | Amide Coupling from Deriv-NH₂ | 10 | 45.8 ± 6.2 |
| Doxorubicin | Positive Control | 1 | 20.5 ± 3.9 |
| DMSO | Vehicle Control | 0.1% | 100.0 ± 2.5 |
Protocol 3.1: MTT Cell Viability Assay
-
Materials & Reagents:
-
HeLa cells (or other desired cell line)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds (Parent, Deriv-O-Biotin, Deriv-NH₂, etc.) dissolved in DMSO (10 mM stocks)
-
-
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % viability against compound concentration to determine IC₅₀ values if a dose-response curve was generated.
-
Conclusion
This compound represents a versatile starting point for the generation of compound libraries for biological screening. The protocols detailed herein provide robust and reproducible methods for targeted derivatization at the ketone and aromatic ring, yielding products with enhanced functionality for bioconjugation, property modulation, and SAR studies. By coupling these synthetic strategies with standard biological assays such as the MTT assay, researchers can efficiently advance from a simple chemical scaffold to functionally characterized molecules, accelerating the pace of discovery in chemical biology and drug development.
References
-
Title: Chemoselective Ligation and Bioconjugation with an Expanded Genetic Code Source: Methods in Enzymology, Volume 504, 2012, Pages 79-105 URL: [Link]
-
Title: Aldehyde and Ketone Tags for Protein Modification Source: Bioconjugate Chemistry, 2018, 29 (5), pp 1462–1483 URL: [Link]
-
Title: Aniline Catalysis of Oxime Formation Source: Angewandte Chemie International Edition, 2004, 43 (48), pp 6660-6664 URL: [Link]
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons, 7th Edition, 2013 URL: [Link]
-
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods, 1983, 65(1-2), pp 55-63 URL: [Link]
High-throughput screening protocols involving N-(4-acetylphenyl)-2-methylpropanamide
An Application Note on High-Throughput Screening of N-(4-acetylphenyl)-2-methylpropanamide for Novel Lysine Deacetylase (KDAC) Inhibitors
Authored by: A Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the high-throughput screening (HTS) of this compound and its analogs for potential inhibitory activity against lysine deacetylases (KDACs). We present a robust, luciferase-coupled enzymatic assay designed for 384-well plate formats, ensuring both high sensitivity and scalability. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery. We delve into the scientific rationale behind each step, from compound handling to data analysis, to equip the user with the expertise needed to execute and interpret the screen effectively.
Introduction: The Rationale for Screening this compound
This compound is a synthetic compound featuring a core N-acetylphenylamide structure. While not extensively characterized for biological activity, its structural motifs are present in a variety of known bioactive molecules. Specifically, the presence of an amide linkage and an aromatic ring system suggests potential interactions with enzymatic active sites.
Lysine deacetylases (KDACs) have emerged as a critical class of therapeutic targets in oncology, neurology, and inflammatory diseases. These enzymes play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. The active site of many KDACs contains a zinc ion, which is chelated by several known inhibitors. The carbonyl group of the amide in this compound could potentially coordinate with this zinc ion, making it a candidate for screening against this enzyme class.
This application note outlines a comprehensive HTS protocol to assess the inhibitory potential of this compound against a representative KDAC enzyme, leveraging a highly sensitive luminescence-based assay.
Assay Principle and Design
The protocol employs a coupled-enzyme, "add-and-read" format that measures the activity of a KDAC enzyme. The fundamental principle is illustrated below.
Figure 1: A diagram illustrating the principle of the luminescence-based KDAC assay.
In the first step, the KDAC enzyme removes the acetyl group from a synthetic peptide substrate. In the second step, a developer reagent is added, which contains a protease that is activated by the deacetylated peptide. This protease then cleaves a pro-luciferin substrate, releasing luciferin, which is then oxidized by luciferase to produce a luminescent signal. The intensity of the light produced is directly proportional to the activity of the KDAC enzyme. A potent inhibitor will block the deacetylation step, resulting in a low or no luminescent signal.
Materials and Reagents
| Reagent | Supplier | Purpose | Storage |
| This compound | Sigma-Aldrich | Test Compound | Room Temperature |
| Recombinant Human KDAC Enzyme | Enzo Life Sciences | Enzyme Source | -80°C |
| KDAC Assay Kit (Luminescent) | Promega | Substrate, Buffers, Developer | -80°C |
| DMSO, Anhydrous | Thermo Fisher | Compound Solvent | Room Temperature |
| 384-well solid white plates | Corning | Assay Plates | Room Temperature |
| Trichostatin A (TSA) | Cayman Chemical | Positive Control Inhibitor | -20°C |
Detailed High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format. All liquid handling steps should be performed with calibrated automated liquid handlers to ensure precision and consistency.
Compound Plate Preparation
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration gradient for dose-response analysis. A common scheme is an 8-point, 1:3 dilution series.
-
Control Wells:
-
Negative Control: Dispense DMSO only (0% inhibition).
-
Positive Control: Dispense a known KDAC inhibitor, such as Trichostatin A, at a concentration that gives maximal inhibition (e.g., 10 µM).
-
-
Assay Plate Stamping: Transfer a small volume (e.g., 100 nL) of the compound solutions from the source plate to the 384-well assay plates using an acoustic liquid handler or a pin tool.
HTS Assay Workflow
Figure 2: A step-by-step workflow for the high-throughput screening of this compound.
Step-by-Step Procedure
-
Enzyme Preparation: On the day of the assay, thaw the recombinant KDAC enzyme on ice. Prepare the enzyme solution in the assay buffer provided with the kit to a 2X final concentration.
-
Compound Addition: Add 100 nL of this compound, DMSO, or positive control from the compound plate to the corresponding wells of the 384-well assay plate.
-
Enzyme Addition: Dispense 10 µL of the 2X enzyme solution into each well of the assay plate.
-
Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 15 minutes. This step allows the test compound to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the 2X substrate solution to each well to start the enzymatic reaction.
-
Enzymatic Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time may need to be optimized based on the specific activity of the enzyme batch.
-
Signal Development: Add 20 µL of the developer reagent to each well. This will stop the enzymatic reaction and initiate the luminescent signal generation.
-
Final Incubation: Incubate the plate at room temperature for 20 minutes to ensure the luminescent signal is stable.
-
Data Acquisition: Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.
Data Analysis and Quality Control
Primary Data Analysis
The raw luminescence data is normalized to the controls on each plate to determine the percent inhibition for each compound concentration.
-
Percent Inhibition (%) = 100 x (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
Where:
-
Signal_compound is the luminescence from wells with the test compound.
-
Signal_pos is the average luminescence from the positive control wells (e.g., Trichostatin A).
-
Signal_neg is the average luminescence from the negative control wells (DMSO).
Assay Quality Control
The robustness and quality of the HTS assay are assessed using the Z'-factor. The Z'-factor is a statistical measure of the separation between the positive and negative controls.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 - 0.5 | Acceptable for HTS |
| < 0 | Assay is not suitable for HTS |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.
Hit Confirmation and Dose-Response Analysis
Compounds that show significant inhibition in the primary screen (e.g., >50% inhibition at a single concentration) are considered "hits". These hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 value). The IC50 is the concentration of an inhibitor where the response is reduced by half. This is typically calculated by fitting the dose-response data to a four-parameter logistic model using software such as GraphPad Prism or a custom analysis pipeline.
Conclusion and Future Directions
This application note provides a comprehensive and robust protocol for the high-throughput screening of this compound as a potential lysine deacetylase inhibitor. By following this detailed methodology, researchers can effectively assess the compound's inhibitory activity and identify potential starting points for drug discovery programs. Positive hits from this screen should be further validated through orthogonal assays and their mechanism of action should be investigated to confirm their specificity and mode of inhibition.
References
Application Notes & Protocols: A Validated Approach to the Laboratory-Scale Synthesis of N-(4-acetylphenyl)-2-methylpropanamide
Abstract
This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis, purification, and characterization of N-(4-acetylphenyl)-2-methylpropanamide, a valuable intermediate in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale for each action. The synthesis is achieved via a robust and efficient nucleophilic acyl substitution, reacting 4-aminoacetophenone with isobutyryl chloride. This guide includes detailed methodologies, safety protocols, in-process monitoring, and a full suite of analytical techniques for structural verification, ensuring a reliable and reproducible outcome.
Introduction and Scientific Context
This compound serves as a key building block in the synthesis of more complex molecular architectures. The presence of an amide linkage, an aromatic acetyl group, and an isopropyl moiety provides multiple points for further functionalization, making it an attractive scaffold for medicinal chemistry. The amide bond is a cornerstone of peptide and protein structure, and its incorporation into small molecules is a common strategy for developing enzyme inhibitors and other therapeutic agents.
The synthetic route detailed herein is based on the fundamental principles of nucleophilic acyl substitution. This reaction class is one of the most important in organic chemistry for the formation of carbon-heteroatom bonds, particularly in the synthesis of esters and amides[1]. The chosen method, reacting an amine (4-aminoacetophenone) with an acyl chloride (isobutyryl chloride), is highly efficient and generally proceeds with high yield and purity[2].
Reaction Scheme and Mechanism
The synthesis proceeds via the acylation of the primary amine of 4-aminoacetophenone with isobutyryl chloride. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Reaction: 4-Aminoacetophenone + Isobutyryl Chloride → this compound + HCl
Mechanism: Nucleophilic Acyl Substitution
The reaction mechanism involves two primary stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the carbonyl carbon of isobutyryl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and eliminating the chloride ion, which is an excellent leaving group. The base present in the reaction mixture then deprotonates the positively charged nitrogen atom to yield the final neutral amide product and the hydrochloride salt of the base.
Caption: The reaction mechanism for amide formation.
Detailed Experimental Protocol
This protocol is designed for a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier Notes |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 5.00 g | 36.99 | ≥98% purity |
| Isobutyryl Chloride | C₄H₇ClO | 106.55 | 4.33 g (4.16 mL) | 40.69 (1.1 eq) | ≥98% purity |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 3.22 g (3.29 mL) | 40.69 (1.1 eq) | Anhydrous, <0.005% water |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous, ACS grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL | - | 1 M aqueous solution |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~20 mL | - | Saturated aqueous solution |
| Brine | NaCl(aq) | 58.44 | ~20 mL | - | Saturated aqueous solution |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~5 g | - | For drying |
Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Fume Hood: Conduct the entire reaction and work-up in a certified chemical fume hood.
-
Reagent Handling:
-
Isobutyryl Chloride: Highly corrosive, flammable, and reacts violently with water to produce HCl gas[3]. It is fatal if inhaled[3]. Handle with extreme care under an inert atmosphere.
-
4-Aminoacetophenone: Harmful if swallowed and causes skin and serious eye irritation[4][5][6]. Avoid inhalation of dust.
-
Dichloromethane (DCM): A suspected carcinogen. Minimize exposure.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation.
-
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for synthesis and purification.
-
Reaction Setup:
-
Assemble the two-neck flask with a magnetic stir bar, a dropping funnel in one neck, and a stopper/inert gas inlet in the other. Ensure all glassware is oven-dried to remove moisture.
-
Place the flask under an inert atmosphere (N₂ or Ar). Rationale: Isobutyryl chloride is highly sensitive to moisture. An inert atmosphere prevents its hydrolysis and ensures the reaction proceeds efficiently.[7]
-
-
Reagent Preparation:
-
In the flask, dissolve 4-aminoacetophenone (5.00 g, 36.99 mmol) and anhydrous pyridine (3.29 mL, 40.69 mmol) in 100 mL of anhydrous DCM. Stir until all solids have dissolved. Rationale: Pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction forward.
-
In the dropping funnel, add isobutyryl chloride (4.16 mL, 40.69 mmol).
-
-
Reaction Execution:
-
Cool the flask containing the amine solution to 0 °C using an ice-water bath. Rationale: The acylation reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and ensuring safety.
-
Add the isobutyryl chloride dropwise from the dropping funnel to the stirred solution over 20-30 minutes. A white precipitate (pyridine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours.
-
-
In-Process Monitoring (Self-Validation):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexanes.
-
Spot the starting material (4-aminoacetophenone) and the reaction mixture. The product should have a higher Rf value than the starting amine. The reaction is complete when the starting amine spot has disappeared. Rationale: TLC provides a rapid and effective way to confirm the consumption of starting material, ensuring the reaction has gone to completion before proceeding to work-up.[7]
-
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extraction:
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL) to reduce the amount of dissolved water in the organic phase. Rationale: This series of aqueous washes removes impurities and byproducts, simplifying the final purification step.
-
Separate the organic (DCM) layer after each wash.
-
-
Drying and Concentration:
-
Dry the collected DCM layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Remove the DCM using a rotary evaporator to yield the crude product, which should be an off-white or pale yellow solid.
-
-
Purification:
-
Recrystallization (Preferred Method): Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol[8]. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[9]
-
Column Chromatography (If Necessary): If recrystallization fails to yield a pure product, purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[1]
-
Collect the pure product and dry it under vacuum. A typical yield is in the range of 85-95%.
-
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Expected Analytical Data
| Analysis Type | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Literature values should be consulted; expected to be sharp. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~7.8 (s, 1H, N-H), ~2.6 (s, 3H, COCH₃), ~2.5 (sept, 1H, CH(CH₃)₂), ~1.3 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~197 (C=O, ketone), ~175 (C=O, amide), ~143 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~119 (Ar-C), ~36 (CH(CH₃)₂), ~27 (COCH₃), ~20 (CH(CH₃)₂) |
| FT-IR (KBr pellet, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1665 (C=O stretch, ketone), ~1595 (C=C stretch, aromatic), ~1530 (N-H bend, amide II) |
| Mass Spec. (EI) | M⁺ at m/z = 205. Molecular formula: C₁₂H₁₅NO₂. |
Analytical Protocols
-
NMR Spectroscopy: Dissolve ~10-20 mg of the pure product in ~0.7 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard[1][10].
-
FT-IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid product, or analyze as a thin film if liquid[10][11]. Record the spectrum over the 4000-400 cm⁻¹ range.
-
Mass Spectrometry: Acquire data using a mass spectrometer, typically with an Electron Ionization (EI) source. The molecular ion peak (M⁺) should correspond to the molecular weight of the product[12][13].
Conclusion
This application note provides a validated, step-by-step protocol for the synthesis of this compound. By adhering to the detailed procedures for reaction, work-up, and purification, and by following the stringent safety guidelines, researchers can reliably produce this valuable chemical intermediate with high yield and purity. The inclusion of in-process controls and comprehensive characterization methods ensures the trustworthiness and reproducibility of the experimental outcome, making this guide an essential resource for professionals in chemical synthesis and drug discovery.
References
- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023). National Institutes of Health (NIH). [Link]
-
What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? (2012). ResearchGate. [Link]
-
Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. (2019). MDPI. [Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). National Institutes of Health (NIH). [Link]
- CN102924306A - Preparation method for 4-aminoacetophenone.
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate. [Link]
-
Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). (2015). ResearchGate. [Link]
-
Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. (2025). Aizeon Publishers. [Link]
-
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone. (2017). Scientific Research Publishing (SCIRP). [Link]
- EP0320484A2 - Purification of N-acetyl aminophenols.
-
N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide. (2010). National Institutes of Health (NIH). [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Community College of Rhode Island. [Link]
-
Acylation of toluene with isobutyryl chloride. ResearchGate. [Link]
-
After preparation of Amino chalcones through Acylated Amino Acetophenone & benzaldehyde followed by base hydrolysis the product is gummy, suggestions? (2018). ResearchGate. [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
Sources
- 1. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508 [mdpi.com]
- 9. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. lehigh.edu [lehigh.edu]
- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-acetylphenyl)-2-methylpropanamide
Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important amide. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise to not only identify and solve common issues but also to understand the underlying chemistry to proactively optimize your synthetic route.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution of 4-aminoacetophenone with isobutyryl chloride. This reaction, often performed under Schotten-Baumann conditions, is a robust method for amide formation. However, achieving a high yield of pure product requires careful control of several experimental parameters. This guide will walk you through the critical aspects of this synthesis, from reagent quality to reaction workup and product purification.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the acylation of 4-aminoacetophenone with isobutyryl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis.
Q2: Why is a base necessary in this reaction?
A2: The reaction produces one equivalent of hydrochloric acid (HCl) for each equivalent of amide formed. If not neutralized, this acid will protonate the starting 4-aminoacetophenone, rendering it non-nucleophilic and unable to react with the isobutyryl chloride. This would significantly reduce the yield. The base neutralizes the HCl, allowing the reaction to proceed to completion.
Q3: What are some common solvents for this reaction?
A3: The choice of solvent depends on the specific reaction conditions, particularly the base used. For biphasic conditions with an aqueous base like sodium hydroxide, a water-immiscible organic solvent such as dichloromethane (DCM) or diethyl ether is suitable. If an organic base like pyridine or triethylamine is used, aprotic solvents like DCM, tetrahydrofuran (THF), or acetonitrile are common choices.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Product Yield
A low yield is one of the most common challenges in this synthesis. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Poor Reagent Quality:
-
Isobutyryl Chloride Hydrolysis: Isobutyryl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming isobutyric acid, which will not participate in the acylation reaction.
-
Solution: Use freshly opened or distilled isobutyryl chloride. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Impure 4-Aminoacetophenone: Impurities in the starting amine can interfere with the reaction.
-
Solution: Use a high-purity grade of 4-aminoacetophenone. If the purity is questionable, consider recrystallizing it before use.
-
-
-
Inadequate Neutralization of HCl:
-
As mentioned in the FAQs, insufficient base will lead to the protonation of the starting amine, halting the reaction.
-
Solution: Use at least a stoichiometric equivalent of a suitable base. Often, a slight excess (1.1-1.2 equivalents) is beneficial to ensure complete neutralization of the generated HCl.
-
-
-
Side Reactions:
-
Hydrolysis of Isobutyryl Chloride during Reaction: If using an aqueous base, the hydrolysis of isobutyryl chloride can compete with the desired acylation reaction.
-
Solution: Perform the reaction at low temperatures (0-5 °C) to slow down the rate of hydrolysis. Add the isobutyryl chloride slowly and dropwise to the reaction mixture to keep its instantaneous concentration low, favoring the reaction with the more nucleophilic amine. Vigorous stirring is also crucial to ensure efficient mixing of the biphasic system.
-
-
Diacylation: While less common for aromatic amines under these conditions, it's a theoretical possibility if the reaction conditions are too harsh.
-
Solution: Use a controlled stoichiometry of the acylating agent and avoid excessively high temperatures.
-
-
Troubleshooting Workflow for Low Yield:
Caption: A systematic approach to troubleshooting low yield.
Issue 2: Product is an Oil or Gummy Solid and Difficult to Purify
The desired product is a solid at room temperature. Obtaining an oil or a gummy solid indicates the presence of impurities.
Potential Causes & Solutions:
-
Incomplete Reaction: The presence of unreacted starting materials can lead to a depressed melting point and an oily product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amine. If the reaction has stalled, consider adding a small additional portion of isobutyryl chloride and base.
-
-
Presence of Side Products:
-
Isobutyric Acid: Formed from the hydrolysis of isobutyryl chloride, this can be an impurity.
-
Solution: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove any acidic impurities.
-
-
Salts: If a tertiary amine base like triethylamine is used, the resulting triethylammonium chloride salt may precipitate with the product if not properly removed.
-
Solution: Ensure a thorough aqueous wash during the workup to dissolve and remove any salts.
-
-
-
Improper Crystallization Technique:
-
Rapid Cooling: Cooling the crystallization solvent too quickly can cause the product to "crash out" as an oil or very fine, impure crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
-
Inappropriate Solvent System: The solvent used for recrystallization may not be optimal.
-
Solution: A common and effective solvent system for recrystallizing amides is a mixture of a polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar anti-solvent in which it is less soluble (like hexanes or water).[1][2] Experiment with different solvent ratios to find the optimal conditions for forming well-defined crystals.
-
-
Experimental Protocols
The following protocols provide a starting point for the synthesis and purification of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis using an Aqueous Base (Schotten-Baumann Conditions)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq.) in dichloromethane (DCM). Add an aqueous solution of sodium hydroxide (1.1 eq.).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.05 eq.) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir vigorously at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A mixture of ethanol and water is often a good choice.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Understanding the Reaction Mechanism
The synthesis proceeds via a nucleophilic addition-elimination mechanism.[3][4]
Caption: The nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of isobutyryl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Elimination: The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. This expels the chloride ion as a good leaving group, resulting in a protonated amide.
-
Deprotonation: A base in the reaction mixture removes the proton from the nitrogen atom to yield the final this compound and the neutralized byproduct.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reagent hydrolysis | Use fresh, anhydrous reagents and an inert atmosphere. |
| Incomplete reaction | Monitor with TLC; consider a slight excess of acylating agent. | |
| Inadequate HCl neutralization | Use at least a stoichiometric amount of base (1.1-1.2 eq.). | |
| Oily/Gummy Product | Impurities present | Wash with NaHCO₃ solution during workup to remove acidic byproducts. |
| Improper crystallization | Use a suitable solvent system (e.g., ethanol/water) and allow for slow cooling. |
Table 2: Expected Spectroscopic Data for this compound
| Proton (¹H) | Chemical Shift (ppm, approx.) | Multiplicity | Integration |
| Acetyl CH₃ | 2.5-2.6 | singlet | 3H |
| Isobutyryl CH | 2.6-2.8 | septet | 1H |
| Isobutyryl CH₃ | 1.2-1.3 | doublet | 6H |
| Aromatic CH | 7.6-8.0 | multiplet | 4H |
| Amide NH | 8.0-9.0 | broad singlet | 1H |
Note: Approximate chemical shifts are based on analogous structures and may vary depending on the solvent and spectrometer.
References
-
Pascual, G. K., Donnellan, P., Glennon, B., Wood, B., & Jones, R. C. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension-Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. ACS Omega, 7(16), 13676–13686. [Link]
- Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. (2025). IntechOpen.
- Kobkeatthawin, T., Chantrapromma, S., Chidan Kumar, C. S., & Fun, H.-K. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165–1170.
-
Clark, J. (2015). Reaction between acyl chlorides and amines. Chemguide. [Link]
-
Crystallization Solvents. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
- Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. (2014). The Royal Society of Chemistry.
- SYNTHESIS,CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-AMINOACETOPHENONE. (2018).
- N-butyramide, the preparation method and use thereof. (2011).
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024).
-
Acylation Mechanism. (2025). Save My Exams. [Link]
-
Friedel-Crafts Alkylation and Acylation. (2018). Master Organic Chemistry. [Link]
-
Recrystallization with two solvents. (2019). Reddit. [Link]
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI.
- Acylation Reaction- Mechanism, Applic
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
- Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. (2015). ScienceDirect.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
- Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. (2021). PubMed.
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021).
-
Propanamide, N-acetyl-. (n.d.). PubChem. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley.
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry.
Sources
Troubleshooting common side reactions in N-(4-acetylphenyl)-2-methylpropanamide synthesis
Technical Support Center: Synthesis of N-(4-acetylphenyl)-2-methylpropanamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide synthesis. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of 4-aminoacetophenone with isobutyryl chloride. This reaction, often performed under Schotten-Baumann conditions, is robust but susceptible to several side reactions that can impact yield and purity.[1][2][3] This center will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, observable problems you may encounter during the synthesis and workup.
Problem Area 1: Low Product Yield or Reaction Failure
Q1: I've set up the reaction, but after the recommended time, TLC analysis shows mostly unreacted 4-aminoacetophenone. What went wrong?
A1: This is a classic case of insufficient acylation. Several factors could be at play:
-
Inactive Acylating Agent: Isobutyryl chloride is highly sensitive to moisture.[4] If it has been improperly stored or exposed to atmospheric humidity, it will hydrolyze to isobutyric acid, which is unreactive under these conditions. Always use a fresh or properly stored bottle of isobutyryl chloride and handle it under anhydrous conditions.
-
Inadequate Base: The base (e.g., pyridine, triethylamine, or NaOH) plays a crucial role in neutralizing the HCl byproduct of the reaction.[3][5] If the base is insufficient or of poor quality, the HCl generated will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Ensure you use the correct stoichiometry of a dry, high-purity base.
-
Low Temperature: While cooling is necessary to control the initial exothermic reaction, running the entire reaction at a very low temperature (e.g., <0 °C) can significantly slow down the rate of amide formation. Allow the reaction to warm to room temperature after the initial addition of the acyl chloride.
Q2: My reaction seems to work, but my final isolated yield is disappointingly low after workup and purification. Where could my product have gone?
A2: Product loss is often a mechanical or solubility issue during the workup and purification stages.
-
Aqueous Workup Losses: this compound has some slight solubility in water, which can be exacerbated by the presence of organic co-solvents used in extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with your organic solvent to recover dissolved product.
-
Precipitation/Recrystallization Issues: If you are purifying by recrystallization, ensure you are using an appropriate solvent system. If the product is too soluble in your chosen solvent, recovery will be low. Conversely, if it crashes out too quickly from a supersaturated solution, it may trap impurities. Perform small-scale solubility tests to find an optimal solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).
-
Acidic Wash Errors: During the workup, an acidic wash (e.g., dilute HCl) is often used to remove unreacted basic starting material (4-aminoacetophenone).[6] However, amides can be susceptible to hydrolysis under strongly acidic conditions, especially if heated. Use a dilute acid and perform the wash at room temperature or below.
Problem Area 2: Product Purity and Contamination
Q1: My NMR spectrum shows the desired product, but there are other significant peaks I can't identify. What are the most likely impurities?
A1: The most common impurities are directly related to the reactants and potential side reactions.
-
Unreacted 4-aminoacetophenone: Easily identified by its characteristic aromatic signals and the presence of the -NH2 protons.[7] This impurity can be removed with a dilute acid wash during workup.
-
Isobutyric Acid: Formed from the hydrolysis of isobutyryl chloride. It can typically be removed by a basic wash (e.g., with aqueous NaHCO3) during the workup.
-
Diacylated Byproduct: N,N-bis(isobutyryl)-4-acetylphenylamine. This occurs if the initially formed amide is deprotonated by the base and reacts with a second molecule of isobutyryl chloride. This is more common with stronger, non-hindered bases or an excess of the acylating agent. This byproduct is less polar than the desired product and can often be separated by column chromatography.
Q2: I've noticed an oily, difficult-to-crystallize substance along with my solid product. What is it and how do I get rid of it?
A2: This is frequently the diacylated byproduct described above. Its structure lacks the N-H bond, making it less capable of hydrogen bonding and thus more likely to be an oil or low-melting solid.
-
Prevention: The best strategy is prevention. Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent, but avoid a large excess. Adding the isobutyryl chloride slowly at a controlled temperature (0-5 °C) can also minimize this side reaction.
-
Removal:
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient of ethyl acetate in hexanes will typically separate the less polar diacylated byproduct from the more polar desired mono-acylated product.
-
Careful Recrystallization: Sometimes, a carefully chosen recrystallization solvent can leave the oily impurity behind. Trituration (suspending the crude product in a solvent in which the desired product is insoluble but the impurity is soluble) with a solvent like diethyl ether can sometimes wash away the oily byproduct.
-
Visualizing the Reaction and a Key Side Reaction
The following diagram illustrates the desired reaction pathway versus the common diacylation side reaction.
Caption: Main reaction pathway vs. the diacylation side reaction.
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction? A: The choice of base depends on your specific conditions.
-
Pyridine/Triethylamine: Used in anhydrous organic solvents (like Dichloromethane or THF). They act as both a base and a nucleophilic catalyst. Pyridine is often considered a superior acylating catalyst.[3]
-
Aqueous NaOH (Schotten-Baumann): This creates a two-phase system where the reaction occurs at the interface.[1][2] It's inexpensive and effective but can increase the risk of hydrolyzing the acyl chloride if mixing is not vigorous.
Q: Why is temperature control so important when adding the isobutyryl chloride? A: The acylation of amines is a highly exothermic reaction. Adding the acyl chloride too quickly without cooling can cause the temperature to rise uncontrollably. This can lead to:
-
Boiling of low-boiling point solvents.
-
An increase in the rate of side reactions, particularly diacylation.
-
Potential degradation of starting materials or products. A controlled addition at 0-5 °C is standard practice to ensure a safe and clean reaction.
Q: Can I use isobutyric anhydride instead of isobutyryl chloride? A: Yes, isobutyric anhydride is an excellent alternative. The reaction is generally less vigorous, and the byproduct is isobutyric acid instead of HCl, which can be easier to handle and remove. However, the reaction may require slightly longer times or gentle heating to go to completion.
Key Protocols and Data
Protocol 1: Synthesis of this compound
-
To a flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Argon), add 4-aminoacetophenone (1.0 eq).
-
Dissolve the amine in a suitable solvent (e.g., Dichloromethane, 5-10 mL per gram of amine).
-
Add a base (e.g., Triethylamine, 1.2 eq) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting amine is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (to remove base and unreacted amine), water, and saturated NaHCO3 solution (to remove isobutyric acid).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the product is soluble (e.g., ethanol or ethyl acetate).
-
Once fully dissolved, slowly add a co-solvent in which the product is poorly soluble (e.g., water or hexanes) until the solution becomes faintly cloudy.
-
Add a drop or two of the hot solvent to redissolve the solids and then allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
Table 1: Common Impurities and Analytical Signatures
| Impurity | Typical TLC Rf (vs. Product) | Key ¹H NMR Signal (CDCl₃) | Removal Method |
| 4-Aminoacetophenone | Lower | Broad singlet ~4.1 ppm (-NH₂) | 1M HCl wash |
| Isobutyric Acid | Varies (streaks) | Septet ~2.6 ppm, broad singlet >10 ppm (-COOH) | NaHCO₃ wash |
| Diacylated Byproduct | Higher | Absence of N-H proton, two distinct septets for isopropyl groups | Column Chromatography |
Troubleshooting Workflow
This diagram provides a logical path for diagnosing issues with product purity.
Caption: A logical workflow for troubleshooting product impurities.
References
-
BYJU'S (2019). Schotten Baumann Reaction. Available at: [Link]
-
CHEMSOLVE.NET (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Available at: [Link]
-
Cram (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Available at: [Link]
- Google Patents (n.d.).Purification of N-acetyl aminophenols.
- Google Patents (n.d.).Purification of N-substituted aminobenzaldehydes.
-
Organic Syntheses (n.d.). Isobutyryl chloride. Available at: [Link]
-
Wikipedia (n.d.). Schotten–Baumann reaction. Available at: [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. byjus.com [byjus.com]
- 4. Isobutyryl Chloride|98%|Acylating Reagent [benchchem.com]
- 5. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 6. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 7. 4-Aminoacetophenone Synthesis Lab Report - 1031 Words | Cram [cram.com]
Technical Support Center: Optimization of N-(4-acetylphenyl)-2-methylpropanamide Synthesis
Welcome to the comprehensive technical support guide for the synthesis and optimization of N-(4-acetylphenyl)-2-methylpropanamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical transformation. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Reaction Overview and Core Principles
The synthesis of this compound typically involves the acylation of 4-aminoacetophenone with isobutyryl chloride. This nucleophilic acyl substitution is a fundamental reaction in organic chemistry, yet its efficiency and purity of the final product are highly dependent on carefully controlled reaction conditions. Key to a successful synthesis is understanding the interplay between reagents, solvents, temperature, and potential side reactions.
Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.
Causality and Optimization Strategy:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (4-aminoacetophenone) is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. Ensure vigorous stirring to maintain a homogenous reaction mixture.
-
-
Reagent Stoichiometry: An incorrect molar ratio of reactants is a common pitfall. While a 1:1 stoichiometry is theoretical, a slight excess of the acylating agent, isobutyryl chloride, can often drive the reaction to completion.
-
Recommendation: Start with a 1:1.05 to 1:1.2 molar ratio of 4-aminoacetophenone to isobutyryl chloride.
-
-
Presence of Water: Isobutyryl chloride is highly reactive towards water, leading to its hydrolysis to isobutyric acid.[1][2] This side reaction consumes the acylating agent and reduces the yield of the desired amide.
-
Preventative Measures: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[3]
-
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.
-
Workup Optimization: Ensure the pH is appropriately adjusted during aqueous workup to maximize the precipitation of the product. When performing extractions, use an adequate volume of organic solvent and perform multiple extractions to ensure complete recovery.
-
Troubleshooting Workflow:
Caption: Step-by-step workflow for the purification of the target compound.
III. Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a solution of 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
IV. References
-
Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023). National Institutes of Health.
-
Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. (2019). MDPI.
-
Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate.
-
A. - Isobutyryl chloride. Organic Syntheses Procedure.
-
Preparation method for 4-aminoacetophenone. (CN102924306A). Google Patents.
-
Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). ResearchGate.
-
Purification of N-acetyl aminophenols. (EP0320484A2). Google Patents.
-
What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? (2012). ResearchGate.
-
N-butyramide, the preparation method and use thereof. (US20110190495A1). Google Patents.
-
Preparation and spill handling of isobutyryl chloride. [No Source Found].
-
METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE. (EP 4201922 A1). European Patent Office.
-
Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. (2022). RSC Publishing.
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
-
Synthesis and purification of nateglinide. (WO2004018408A1). Google Patents.
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [No Source Found].
-
Isobutyryl chloride | C4H7ClO | CID 62325. PubChem.
-
4-Aminoacetophenone synthesis. ChemicalBook.
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). PMC - NIH.
-
Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU.
-
Buy Isobutyryl chloride (EVT-461212) | 79-30-1. EvitaChem.
-
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. SciRP.org.
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [No Source Found].
-
Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (WO2015035541A1). Google Patents.
-
A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. (WO2019081972A1). Google Patents.
-
Purification of N-substituted aminobenzaldehydes. (US4440953A). Google Patents.
Sources
Technical Support Center: Purification of N-(4-acetylphenyl)-2-methylpropanamide
Welcome to the technical support center for the purification of N-(4-acetylphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound is largely dependent on the synthetic route employed. However, the most common synthesis involves the acylation of 4-aminoacetophenone with isobutyryl chloride or a related derivative.[1][2] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials:
-
4-aminoacetophenone
-
Isobutyric acid (from hydrolysis of the acylating agent)
-
-
Side-Products:
-
Diacylated product (bis-acylation of the amine)
-
Products of side reactions involving the acetyl group on the phenyl ring.
-
-
Process-Related Impurities:
-
Residual solvents from the reaction or initial work-up.
-
Inorganic salts from the work-up procedure.
-
It is crucial to perform a thorough characterization of your crude product, for instance by HPLC and NMR, to identify the specific impurities present in your batch.[3][4]
Q2: My crude product is an off-white or yellowish solid. Is this normal, and how can I remove the color?
A2: Yes, it is common for the crude product to appear as an off-white to yellowish solid.[3] This coloration can be due to the presence of chromogenic impurities.[5] Recrystallization is a highly effective method for removing these color bodies. In some cases, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities. However, use activated carbon judiciously as it can also adsorb your desired product, leading to a decrease in yield.
Q3: What is the best general approach for purifying this compound?
A3: Recrystallization is the most widely applicable and scalable method for the purification of this compound.[6][7] This technique is excellent for removing both soluble and insoluble impurities. The key to a successful recrystallization is the selection of an appropriate solvent system.[3] For more challenging separations, column chromatography may be necessary, although it is generally less scalable for large quantities.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Scenario 1: Poor Yield After Recrystallization
Problem: "I'm losing a significant amount of my product during recrystallization. My yields are consistently low."
Root Cause Analysis: Low yields during recrystallization can stem from several factors, primarily related to the solubility of your compound in the chosen solvent system.
Troubleshooting Workflow:
Caption: Decision tree for removing persistent impurities.
Advanced Purification Protocols:
-
Acid-Base Extraction: If one of your main impurities is the unreacted starting material, 4-aminoacetophenone, you can exploit the basicity of its amino group.
-
Experimental Protocol: Acid Wash
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4-aminoacetophenone will be protonated and move into the aqueous layer. [4] 4. Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Proceed with recrystallization of the now purer solid.
-
-
-
Column Chromatography: For impurities that are structurally very similar to the product, column chromatography is the most powerful purification technique.
-
General Parameters:
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is likely to provide good separation. The optimal mobile phase should be determined by thin-layer chromatography (TLC) first.
-
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Suitability for this compound |
| Ethanol | Polar | 78 | Good general-purpose solvent, often used in a mixture with water. [3] |
| Isopropanol | Polar | 82 | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity. |
| Hexane/Acetone | Non-polar/Polar | Variable | A mixed-solvent system that can be fine-tuned for optimal solubility. [3] |
| Ethanol/Water | Polar | Variable | A common mixed-solvent system where water acts as the anti-solvent. [3] |
References
-
ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]
-
ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?. [Link]
-
ResearchGate. (n.d.). Crystal structure of N-(4-acetylphenyl)-2-(6-methoxynaphthalen-2-yl)propanamide, C22H21NO3. [Link]
- Google Patents. (n.d.).
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]
-
European Patent Office. (2023). METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE - EP 4201922 A1. [Link]
-
PMC - NIH. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. [Link]
-
YouTube. (2015). Recrystallization. [Link]
- Google Patents. (n.d.).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wiley Online Library. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
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- 6. mt.com [mt.com]
- 7. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues of N-(4-acetylphenyl)-2-methylpropanamide
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(4-acetylphenyl)-2-methylpropanamide in their experiments. As a compound with a complex structure featuring both polar and non-polar moieties, achieving consistent and effective solubilization is critical for reliable experimental outcomes. This document provides a comprehensive troubleshooting framework, grounded in established physicochemical principles, to address these challenges.
Understanding the Molecule: this compound
Before delving into troubleshooting, it's crucial to understand the structural characteristics of this compound that influence its solubility. The molecule possesses a phenyl ring and an isobutyramide group, contributing to its hydrophobic nature. Conversely, the acetyl and amide functionalities introduce polarity and potential for hydrogen bonding. This amphiphilic character is central to its solubility behavior.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling of this compound.
Q1: What is the expected aqueous solubility of this compound?
A1: Based on its chemical structure, which contains a significant non-polar phenyl ring and alkyl groups, this compound is predicted to have low aqueous solubility. Functional groups like amides and ketones can increase water solubility, but the overall carbon-rich structure suggests it will be challenging to dissolve in purely aqueous systems.[1][2]
Q2: Which organic solvents are a good starting point for solubilizing this compound?
A2: For initial solubilization, polar aprotic solvents are often a good choice for compounds with similar functional groups. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly used to create stock solutions.[3] For less polar applications, solvents like ethanol, methanol, or acetone could also be effective.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The organic solvent is diluted, reducing its ability to keep the compound in solution, leading to precipitation.[4]
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution can increase the solubility of many compounds.[5] However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. It is recommended to use a controlled temperature water bath and to assess the stability of the compound under these conditions.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues
This section provides a systematic workflow for addressing solubility challenges with this compound.
Caption: A workflow for troubleshooting solubility issues.
Step 1: Solvent System Optimization
The initial choice of solvent is critical. If you are experiencing solubility issues, a systematic approach to solvent selection is the first step.
Protocol 1: Solvent Screening
-
Preparation: Weigh out small, equal amounts of this compound into several vials.
-
Solvent Addition: To each vial, add a different solvent from the list below, starting with a small volume.
-
Observation: Vortex each vial and observe for dissolution. If the compound does not dissolve, incrementally add more solvent until it does, or until a reasonable volume has been reached.
-
Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Polarity | Suitability |
| Polar Aprotic | DMSO, DMF, NMP | High | Excellent for creating concentrated stock solutions.[3] |
| Alcohols | Ethanol, Methanol, Isopropanol | Medium-High | Good for subsequent dilution in aqueous media. |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium | Can be effective but may be more volatile. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Low-Medium | Use with caution due to peroxide formation and volatility. |
Causality: The principle of "like dissolves like" governs solubility.[5] By screening a range of solvents with varying polarities, you can identify the solvent system that best matches the polarity of this compound.
Step 2: Co-solvent Strategy
For many biological experiments, a purely organic solvent is not suitable. A co-solvent strategy, where a water-miscible organic solvent is used in combination with an aqueous buffer, is often necessary.
Protocol 2: Optimizing Co-solvent Concentration
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Titration: In a series of tubes, prepare your final aqueous buffer.
-
Dilution: Add increasing percentages of the organic stock solution to the aqueous buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Observation: Observe for any signs of precipitation immediately and after a set incubation period (e.g., 30 minutes, 1 hour). The goal is to find the highest concentration of the compound that remains in solution with the lowest percentage of co-solvent.
Trustworthiness: This systematic titration ensures that you identify the optimal balance between compound solubility and the concentration of the organic solvent, which can be critical for minimizing off-target effects in biological assays.
Step 3: pH Modification
The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[6][7] While this compound does not have strongly acidic or basic groups, the amide functionality can exhibit very weak acidic or basic properties under certain conditions.
Protocol 3: pH Screening
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Solubility Testing: Attempt to dissolve this compound directly in each buffer or by diluting a stock solution.
-
Analysis: Quantify the solubility at each pH using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Expertise & Experience: While significant pH-dependent solubility is not expected for this molecule, this step should not be overlooked, especially if the experimental system is sensitive to small changes in compound availability.
Step 4: Physical Solubilization Methods
Physical methods can be employed to increase the dissolution rate of a compound.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and increase the surface area available for solvation.
-
Vortexing and Agitation: Vigorous mixing can enhance the rate of dissolution.
-
Particle Size Reduction (Micronization): If you are working with the solid form of the compound, reducing its particle size can increase the surface area and, consequently, the dissolution rate.[8][9] This is often achieved through techniques like milling.
Step 5: Advanced Formulation Strategies
For persistent solubility issues, especially in the context of drug development, more advanced formulation strategies may be required.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[10][11][12][13][14] Upon contact with an aqueous medium, the carrier dissolves and releases the drug as fine particles, enhancing its dissolution and solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[3] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications.
Troubleshooting Precipitation During Experiments
Even after successful initial solubilization, precipitation can occur during the course of an experiment.
Caption: A troubleshooting guide for in-experiment precipitation.
Key Considerations to Prevent Precipitation:
-
Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the final buffer system.
-
Temperature: Be mindful of temperature changes. A compound dissolved at room temperature may precipitate if the experiment is conducted at a lower temperature.
-
Interactions: Consider potential interactions with other components in your experimental system that could reduce solubility.
By systematically applying these principles and protocols, researchers can effectively troubleshoot and resolve solubility issues with this compound, leading to more accurate and reproducible experimental results.
References
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717. Available at: [Link]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]
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Jijun, F., et al. (2023). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. MDPI. Available at: [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]
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Ghassemi, A. H., & Mehran, M. (2014). Nanosizing of drugs: Effect on dissolution rate. Journal of Pharmacy & Pharmaceutical Sciences, 17(1), 1-12. Available at: [Link]
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Chemistry LibreTexts. (2025). Precipitation Reactions. Available at: [Link]
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Maheshwari, R. K. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics, 3(1), 60. Available at: [Link]
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Palmer, D. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(11), 6154-6188. Available at: [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
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Al-Hamidi, H., Edwards, K., & Mohammad, A. M. (2010). Co-solvent systems in dissolution testing: Theoretical considerations. ResearchGate. Available at: [Link]
-
Dehghan, H., & Avaji, Z. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Omega, 5(51), 33261-33269. Available at: [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 1(1), 1-15. Available at: [Link]
-
Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Available at: [Link]
-
Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Available at: [Link]
-
Chavda, V. P., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Investigation, 40(4), 231-241. Available at: [Link]
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Davis, B. D., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current Opinion in Chemical Biology, 10(4), 384-390. Available at: [Link]
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Kumar, S., & Singh, S. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian journal of pharmaceutical research: IJPR, 12(3), 269. Available at: [Link]
-
Patel, J. R., et al. (2025). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. Available at: [Link]
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Avdeef, A., & Tsinman, O. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Computer-Aided Molecular Design, 37(10), 585-603. Available at: [Link]
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Kumar, R., & Singh, P. (2022). Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences, 12(2), 94-100. Available at: [Link]
- Google Patents. (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ....
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Soni, L. K., Solanki, S. S., & Maheshwari, R. K. (2014). Solubilization of Poorly Water Soluble Drug Using Mixed Solvency Approach for Aqueous Injection. Journal of Pharmaceutical Research International, 4(3), 342-354. Available at: [Link]
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American Chemical Society. (2024). Lesson 6.3: Forming a Precipitate. Available at: [Link]
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Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
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TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Available at: [Link]
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Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]
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Das, S., & Roy, S. (2022). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia Academic Publishing Group. Available at: [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]
-
Al-Akayleh, F., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 15(1), 1-13. Available at: [Link]
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Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Worley, B., & Allan, A. (2022). Pleasing precipitation performances – the microscale way. Science in School. Available at: [Link]
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Manikandan, P., & Subramanian, N. (2013). Improving Solubility and Bioavailability of Poorly Water Soluble Drugs by Solid Dispersion Technique - A Review. International Journal of Pharmaceutical Sciences Review and Research, 23(1), 220-227. Available at: [Link]
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Tran, P., et al. (2019). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Pharmaceuticals, 12(2), 79. Available at: [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]
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ResearchGate. (2015). How can I adjust the pH of organic solvents?. Available at: [Link]
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Van der Maelen, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17838. Available at: [Link]
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Kumar, S., & Singh, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 43-50. Available at: [Link]
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Singh, J., & Garg, R. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
JoVE. (2024). Video: Factors Affecting Dissolution: Particle Size and Effective Surface Area. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Precipitation Reactions and Net Ionic Equations - Chemistry. YouTube. Available at: [Link]
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Singh, J., & Garg, R. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. ResearchGate. Available at: [Link]
-
Sharma, A., & Jain, C. P. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Journal of Drug Delivery and Therapeutics, 14(8-S), 116-123. Available at: [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Available at: [Link]
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- 9. Video: Factors Affecting Dissolution: Particle Size and Effective Surface Area [jove.com]
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Technical Support Center: Refining Analytical Methods for N-(4-acetylphenyl)-2-methylpropanamide Detection
Welcome to the technical support center for the analytical detection of N-(4-acetylphenyl)-2-methylpropanamide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of method development and routine analysis. The following sections are structured to address specific challenges you may encounter, offering solutions grounded in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analysis of this compound, providing concise and actionable answers.
Q1: What are the most suitable analytical techniques for the quantitative analysis of this compound?
A1: The most suitable techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, and for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives. The choice depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Q2: My HPLC chromatogram shows a tailing peak for this compound. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[3] One of the primary causes is the interaction of the analyte with active sites on the column packing material.[4] To address this, consider adjusting the mobile phase pH to ensure the analyte is in a single ionic form. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also help by blocking silanol groups. Other potential causes include column degradation or a void at the column inlet.
Q3: I am observing poor sensitivity when analyzing this compound by LC-MS/MS. What steps can I take to improve it?
A3: Poor sensitivity in LC-MS/MS can stem from several sources.[5] Start by optimizing the ionization source parameters, such as the spray voltage and gas flows. Ensure the mobile phase is compatible with efficient ionization; for instance, using volatile buffers and ensuring the pH promotes the formation of the desired ion. Matrix effects, where other components in the sample suppress the ionization of the analyte, are a significant factor.[6][7][8][9] Improving sample preparation to remove interfering substances is crucial.
Q4: How do I choose an appropriate internal standard for the quantification of this compound?
A4: An ideal internal standard should be structurally similar to the analyte and have a similar retention time but should not be present in the sample. A stable isotope-labeled version of this compound is the best choice as it co-elutes and experiences similar matrix effects. If a stable isotope-labeled standard is unavailable, a close structural analog with similar physicochemical properties is a suitable alternative.
Q5: What are the key validation parameters I need to consider for an analytical method for this compound according to regulatory guidelines?
A5: According to guidelines from bodies like the ICH and FDA, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11][12][13][14][15][16] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[14]
Troubleshooting Guides
This section provides systematic approaches to resolving common problems encountered during the analysis of this compound.
HPLC Troubleshooting
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Detailed Steps:
-
Evaluate the Chromatogram: Determine if the issue affects all peaks or just the analyte peak. If all peaks are affected, the problem is likely systemic (e.g., column void, extra-column volume).[17] If only the analyte peak is affected, it is likely a chemical interaction issue.
-
Isolate the Column: Disconnect the column and replace it with a union. If the pressure returns to normal and the baseline is stable, the issue is likely with the column.
-
Column Troubleshooting:
-
Tailing: This can be due to secondary interactions with the stationary phase. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Consider adding a competing base to the mobile phase.
-
Fronting: This is often a sign of column overload.[3] Reduce the injection volume or dilute the sample.
-
Splitting: This can indicate a partially blocked frit or a void at the head of the column.[17] Try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced.
-
-
Mobile Phase and Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. A strong sample solvent can cause peak distortion.
-
System Check: Inspect for leaks in fittings and ensure all tubing is of the appropriate internal diameter to minimize extra-column volume.
GC-MS Troubleshooting
Problem: No Peak or Low Signal Intensity
Detailed Steps:
-
Verify Injection: Check for common injection problems such as a leaky septum, a clogged syringe, or incorrect injection volume.[18]
-
Check for Leaks: Perform a leak check on the GC system, as air leaks can degrade the column and affect detector performance.
-
Column Integrity: Ensure the column is properly installed and not broken. High column bleed can also obscure the analyte peak. Conditioning the column may be necessary.[18]
-
MS Detector: Verify that the mass spectrometer is properly tuned and calibrated. A dirty ion source is a common cause of low signal intensity.
-
Analyte Stability: this compound may be susceptible to thermal degradation in the GC inlet. Try lowering the inlet temperature. Using a deactivated inlet liner can also prevent interactions that lead to sample loss.
LC-MS/MS Troubleshooting
Problem: High Signal Variability (Poor Reproducibility)
Detailed Steps:
-
Assess Matrix Effects: Matrix effects are a primary cause of variability in LC-MS/MS analysis.[2][7] To evaluate this, compare the signal of the analyte in a neat solution to its signal when spiked into an extracted blank matrix.
-
Improve Sample Preparation: If significant matrix effects are observed, enhance the sample preparation method. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective in removing interfering components.
-
Utilize an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and matrix effects.
-
LC System Stability: Ensure the HPLC system is delivering a stable flow rate and the autosampler is injecting consistent volumes. Fluctuations in pump pressure can lead to retention time shifts and variable peak areas.
-
MS Source Stability: A dirty or unstable ion source can cause significant signal fluctuations. Regularly clean the ion source and optimize the gas flows and temperatures for a stable spray.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound.
Protocol 1: HPLC-UV Method
This protocol is suitable for the routine quality control of this compound in bulk drug substances and finished products.[19]
1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a portion of the sample equivalent to about 25 mg of this compound and prepare as described for the standard stock solution. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks.[19]
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
Protocol 2: LC-MS/MS Method
This protocol provides high sensitivity and selectivity for the determination of this compound in complex matrices such as biological fluids.
1. LC and MS Conditions
| Parameter | Recommended Conditions |
| LC System | UPLC/UHPLC system |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution |
2. Sample Preparation (for Plasma)
-
To 100 µL of plasma, add 25 µL of an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. Method Validation Summary (Illustrative)
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | ≤ 15% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
References
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]
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Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
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Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. (2013). PubMed. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved from [Link]
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GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace. Retrieved from [Link]
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Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (n.d.). National Institutes of Health. Retrieved from [Link]
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Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (n.d.). National Institutes of Health. Retrieved from [Link]
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LC–MS-MS-Based Strategies for the Targeted and Nontargeted Screening of Contaminants in Food, Environmental, and Forensic Samples. (2010). Chromatography Online. Retrieved from [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). Chromatography Online. Retrieved from [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). Chromatography Online. Retrieved from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. Retrieved from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. (2023). ResearchGate. Retrieved from [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health. Retrieved from [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
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Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]
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GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]
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Chemical Trends in Sample Preparation for Nucleic Acid Amplification Testing (NAAT): A Review. (2023). MDPI. Retrieved from [Link]
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multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Collaborative International Pesticides Analytical Council. Retrieved from [Link]
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LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity. (2022). National Institutes of Health. Retrieved from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
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Method Validation Guidelines. (n.d.). BioPharm International. Retrieved from [Link]
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Limitations and disadvantages of GC-MS. (2022). Labio Scientific. Retrieved from [Link]
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Full article: Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
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A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and non-European countries. (2019). ScienceDirect. Retrieved from [Link]
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Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect. Retrieved from [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI. Retrieved from [Link]
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A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved from [Link]
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GC Troubleshooting: Common Issues & How to Fix Them. (n.d.). Restek. Retrieved from [Link]
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LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. (2023). Acta Scientiarum Polonorum Technologia Alimentaria. Retrieved from [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). ACS Publications. Retrieved from [Link]
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Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved from [Link]
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Advanced sampling, sample preparation and combination of methods applicable in analysis of compounds in aged and deacidified paper. (n.d.). ResearchGate. Retrieved from [Link]
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FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Retrieved from [Link]
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A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
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LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. Retrieved from [Link]
-
Detection of Emerging Environmental Pollutants using LC-MS/MS. (n.d.). SCIEX. Retrieved from [Link]
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Overcoming challenges in scaling up N-(4-acetylphenyl)-2-methylpropanamide synthesis
Technical Support Center: N-(4-acetylphenyl)-2-methylpropanamide Synthesis
A Senior Application Scientist's Guide to Overcoming Scale-Up Challenges
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to anticipate and overcome the challenges inherent in scaling up this important amide synthesis.
The synthesis of this compound is fundamentally a nucleophilic acyl substitution. Typically, it involves the reaction of 4-aminoacetophenone with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a base. While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, and product isolation.
This guide is structured to address these issues head-on, providing a logical flow from general questions to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and scale-up process.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most robust and widely used method is the N-acylation of 4-aminoacetophenone with isobutyryl chloride. This approach is favored for its high reactivity and the relative ease of sourcing starting materials. A suitable non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct generated during the reaction.[1][2] The choice of solvent is critical for scale-up; dichloromethane (DCM) is common in the lab, but for larger scales, solvents like ethyl acetate or tetrahydrofuran (THF) may be preferred for safety and environmental reasons.[3][4]
Q2: What are the primary challenges when scaling this reaction from grams to kilograms?
A2: The primary challenges are:
-
Exotherm Management: The reaction between an amine and an acyl chloride is highly exothermic. Without proper thermal control, localized overheating can lead to side reactions and the formation of degradation products.
-
Mixing and Reagent Addition: Ensuring homogenous mixing in large reactors is crucial to avoid localized concentration gradients, which can cause side reactions like di-acylation. The rate of addition of isobutyryl chloride must be carefully controlled.
-
Impurity Profile Control: Impurities that are minor at the lab scale can become significant issues during scale-up. Key impurities include unreacted starting materials, di-acylated byproducts, and products from the hydrolysis of isobutyryl chloride.
-
Product Isolation and Purification: Crystallization, the typical purification method, can be challenging on a large scale. Issues like "oiling out," inconsistent crystal size, and inefficient filtration can significantly impact yield and purity.
Q3: How do I choose the right base and solvent for a large-scale synthesis?
A3: This is a critical decision based on safety, cost, efficiency, and environmental impact.[4] An ideal base should be strong enough to neutralize HCl but not so strong as to cause unwanted side reactions. A solvent should fully dissolve the starting materials, be inert to the reaction conditions, and facilitate easy product isolation.
| Parameter | Triethylamine (TEA) | Pyridine | Sodium Carbonate (Na₂CO₃) |
| Pros | Good solubility in organic solvents, inexpensive. | Effective catalyst, can also act as a solvent. | Very inexpensive, safe, easy to remove (filtration). |
| Cons | Can be difficult to remove, potential for N-nitrosamine formation if contaminated with secondary amines. | Toxic, strong odor, higher boiling point makes removal difficult. | Heterogeneous reaction requires efficient mixing, can be slower. |
| Parameter | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Tetrahydrofuran (THF) |
| Pros | Excellent solvent for starting materials, low boiling point. | Greener solvent, good for crystallization. | Good solvent, can be used for reactions at low temperatures.[3] |
| Cons | Environmental and health concerns, potential carcinogen. | Can be susceptible to hydrolysis under acidic/basic conditions. | Can form explosive peroxides, must use anhydrous grade.[3] |
Q4: Are there any specific regulatory concerns I should be aware of, such as potential genotoxic impurities?
A4: Yes. A significant concern in modern pharmaceutical synthesis is the potential formation of N-nitrosamine impurities.[5][6] These can form if the amine starting material or the base (like triethylamine) is contaminated with secondary amines, which can react with nitrosating agents. It is crucial to perform a risk assessment and use high-purity reagents.[7] Analytical methods like LC-MS/MS are necessary to detect and quantify these impurities at very low levels.[8]
Visualizing the Core Chemistry and Process
Understanding the fundamental reaction and the overall process flow is key to effective troubleshooting.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of isobutyryl chloride.
Caption: The reaction mechanism for amide formation.
General Scale-Up Workflow
This diagram outlines the critical stages of the scaled-up synthesis process.
Caption: High-level process flow for scaled-up synthesis.
Troubleshooting Guide
This section provides a structured approach to solving specific problems you might encounter during your experiments.
Problem 1: Low Yield or Incomplete Reaction
| Symptom | Probable Cause | Recommended Action & Explanation |
| TLC/HPLC shows significant unreacted 4-aminoacetophenone. | 1. Insufficient Acylating Agent: Stoichiometry may be off, or the isobutyryl chloride may have degraded (hydrolyzed) due to improper storage. | 1. Verify Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of isobutyryl chloride. Confirm Reagent Quality: Use a fresh bottle or test the purity of the isobutyryl chloride before use. Hydrolysis converts it to isobutyric acid, which will not acylate the amine. |
| 2. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | 2. Increase Temperature: After the initial exothermic addition is complete, allow the reaction to warm to room temperature or gently heat it (e.g., to 40°C) to drive it to completion. Monitor by HPLC to determine the optimal time and temperature. | |
| 3. Poor Mixing: In a large reactor, inefficient stirring can create "dead spots" where reagents do not mix. | 3. Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogenous suspension or solution. | |
| 4. Inactive Base: The base may be insufficient or of poor quality, allowing HCl to protonate the starting amine, rendering it non-nucleophilic. | 4. Check Base: Ensure at least 1.0 equivalent of a suitable base is used. If using a solid base like Na₂CO₃, ensure the particle size is small and mixing is vigorous. |
Problem 2: High Levels of Impurities
| Symptom | Probable Cause | Recommended Action & Explanation |
| Impurity observed with higher molecular weight than the product. | Di-acylation: The product amide's nitrogen is acylated a second time. This is more likely with a large excess of acyl chloride or high temperatures. | Optimize Reagent Addition: Add the isobutyryl chloride slowly and sub-surface to a well-stirred solution of the amine. This prevents localized high concentrations of the acylating agent. Avoid using a large excess. |
| Presence of Isobutyric Acid in the final product. | Hydrolysis of Isobutyryl Chloride: The acyl chloride reacted with water present in the solvent, reagents, or from atmospheric moisture. | Ensure Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen blanket).[3] During work-up, perform a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like isobutyric acid. |
| Product is discolored (yellow, brown, or pink). | Oxidation/Degradation: Aromatic amines can be sensitive to oxidation. Overheating or extended reaction times can lead to colored impurities. | Use Inert Atmosphere: A nitrogen or argon atmosphere minimizes oxidation. Control Temperature: Maintain the recommended temperature profile throughout the reaction. Minimize Reaction Time: Once the reaction is complete (as determined by HPLC), proceed with the work-up promptly. |
Troubleshooting Workflow: A Decision Tree
This chart helps guide your troubleshooting logic when facing an unexpected outcome.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
These protocols provide a detailed, step-by-step methodology for key experiments. Always perform a thorough safety assessment before conducting any chemical reaction.
Protocol 1: Scaled-Up Synthesis of this compound
This protocol is designed for a ~100g scale synthesis.
Materials:
-
4-Aminoacetophenone (1.0 eq, 100.0 g)
-
Isobutyryl Chloride (1.05 eq, 83.2 g, 82.8 mL)
-
Triethylamine (TEA) (1.1 eq, 81.8 g, 112.6 mL)
-
Ethyl Acetate (EtOAc) (10 volumes, 1.0 L)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
Procedure:
-
Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel.
-
Reagent Charging: Charge the reactor with 4-aminoacetophenone (100.0 g) and ethyl acetate (1.0 L).
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Dissolution & Cooling: Begin stirring to dissolve the solid. Add triethylamine (112.6 mL) to the mixture. Cool the reactor contents to 0-5°C using an ice bath.
-
Controlled Addition: Slowly add isobutyryl chloride (82.8 mL) via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. A significant exotherm will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for completion by TLC or HPLC (disappearance of 4-aminoacetophenone).
-
Quenching: Once complete, slowly add deionized water (500 mL) to the reactor to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 250 mL) (to remove excess TEA)
-
Saturated NaHCO₃ solution (2 x 250 mL) (to remove acidic byproducts)
-
Brine (1 x 250 mL)
-
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to yield the pure product as a white to off-white solid.
Protocol 2: HPLC Method for In-Process Control
This method is for monitoring the consumption of the starting material.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Approx. Retention Times | 4-Aminoacetophenone: ~3.5 min; Product: ~8.0 min |
References
-
MDPI. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Available at: [Link]
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PMC. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Available at: [Link]
-
ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? Available at: [Link]
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ResearchGate. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
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ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available at: [Link]
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ResearchGate. (2025). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Available at: [Link]
-
PMC. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available at: [Link]
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UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
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Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Available at: [Link]
-
Eurofins. (n.d.). setup and validation of a screening lc-ms analytical method for the determination of nitrosamines. Available at: [Link]
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-
FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Available at: [Link]
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European Patent Office. (2023). METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE. Available at: [Link]
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PMC. (n.d.). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Available at: [Link]
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Green Chemistry (RSC Publishing). (2020). The preparation and applications of amides using electrosynthesis. Available at: [Link]
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ResearchGate. (2025). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Available at: [Link]
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Organic Syntheses Procedure. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Available at: [Link]
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ResearchGate. (2025). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. Available at: [Link]
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PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation? Available at: [Link]
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ResearchGate. (2025). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available at: [Link]
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Wiley Online Library. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Available at: [Link]
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Amerigo Scientific. (n.d.). This compound. Available at: [Link]
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Validation & Comparative
In the landscape of modern drug discovery, the N-phenylpropanamide scaffold has emerged as a versatile backbone for the development of novel therapeutics across a spectrum of biological targets. This guide provides an in-depth comparative analysis of N-(4-acetylphenyl)-2-methylpropanamide and its structurally related analogs, with a primary focus on their burgeoning potential in oncology. We will dissect the structure-activity relationships (SAR) that govern their bioactivity, delve into the mechanistic underpinnings of their action, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapies.
The N-Phenylpropanamide Core: A Privileged Scaffold
The N-phenylpropanamide moiety is a recurring motif in a diverse array of bioactive molecules. Its prevalence stems from a combination of favorable pharmacokinetic properties and the synthetic tractability to introduce a wide range of functional groups. This allows for the fine-tuning of a compound's interaction with its biological target, be it an enzyme's active site or a receptor's binding pocket. While analogs of this core structure have been investigated for analgesic and anticonvulsant properties, recent evidence has pointed towards a compelling role in cancer therapy.
Anticancer Potential: Targeting Key Oncogenic Pathways
Our investigation begins with the core molecule, this compound. While direct and extensive bioactivity data for this specific compound is not widely published, the growing body of research on its close analogs provides a strong rationale for its potential as an anticancer agent. The 4-acetylphenyl group, in particular, has been identified as a key pharmacophoric feature in several classes of anticancer compounds.
Imidazole-Based Analogs: Modulators of Cancer Cell Growth
A notable class of analogs incorporates an imidazole ring system attached to the N-(4-acetylphenyl) core. Research has demonstrated that these derivatives exhibit significant cytotoxicity against a panel of human cancer cell lines, including breast (MDA-MB-231), prostate (PPC-1), and glioblastoma (U-87) cells[1].
One study identified 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (a related analog) as a promising anticancer agent with EC50 values ranging from 3.1 to 47.2 µM against prostate and glioblastoma cell lines[1]. The structure-activity relationship in this series suggests that the nature and position of substituents on the imidazole and phenyl rings play a critical role in determining the cytotoxic potency. For instance, the presence of an electron-donating hydroxyl group on a phenyl ring attached to the imidazole scaffold was found to enhance biological activity[1].
Thiazole-Containing Propanoic Acid Derivatives: Dual Inhibitors of SIRT2 and EGFR
Another promising avenue of investigation involves the derivatization of the propanamide side chain. Analogs of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have emerged as potential dual inhibitors of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR), two key players in cancer cell proliferation and survival[2].
-
SIRT2: This NAD+-dependent deacetylase is implicated in the regulation of cell cycle, genomic stability, and metabolism. Its overexpression in certain cancers makes it an attractive therapeutic target.
-
EGFR: A receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and inhibiting apoptosis.
In silico docking studies have suggested that these thiazole derivatives can effectively bind to the active sites of both SIRT2 and EGFR[2]. This dual-targeting approach is a highly sought-after strategy in cancer therapy as it can potentially overcome resistance mechanisms that arise from the redundancy of signaling pathways.
Below is a diagram illustrating the central role of SIRT2 and EGFR in cancer cell signaling and their potential inhibition by this compound analogs.
Caption: Potential dual inhibition of EGFR and SIRT2 signaling pathways by N-(4-acetylphenyl)propanamide analogs.
Comparative Bioactivity Data
To provide a clear and concise overview of the structure-activity relationships, the following table summarizes the available bioactivity data for this compound and its representative analogs. It is important to note that direct comparative data under identical experimental conditions is often limited, and thus, these values should be interpreted as a guide to the relative potency of different structural motifs.
| Compound ID | Structure | Target/Assay | Cell Line | IC50/EC50 (µM) |
| This compound | Core Structure | Cytotoxicity (MTT) | Various | Data Not Available |
| Analog 1 | 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | Cytotoxicity (MTT) | PPC-1 (Prostate) | 3.1[1] |
| Cytotoxicity (MTT) | U-87 (Glioblastoma) | 47.2[1] | ||
| Analog 2 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | SIRT2 Inhibition | In vitro assay | Potent (qualitative)[2] |
| EGFR Inhibition | In vitro assay | Potent (qualitative)[2] |
Broader Bioactivity Profile: Beyond Cancer
While the anticancer potential is a major focus, it is crucial for drug development professionals to consider the broader bioactivity spectrum of the N-phenylpropanamide scaffold. Analogs have been reported to exhibit a range of other biological effects, which could represent either opportunities for repositioning or potential off-target liabilities.
-
Enzyme Inhibition: Derivatives have shown inhibitory activity against cholinesterases and carbonic anhydrases[3].
-
Anticonvulsant Activity: Certain N-phenylpropanamides have been evaluated for their potential in treating epilepsy.
-
Analgesic Properties: The scaffold is also present in some compounds with pain-relieving effects.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the evaluation of this compound and its analogs.
Synthesis of this compound
A general and efficient method for the synthesis of the core molecule involves the acylation of 4-aminoacetophenone.
Procedure:
-
Dissolve 4-aminoacetophenone in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 2-methylpropanoyl chloride in the same anhydrous solvent dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.5%). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a dose-response curve fitting software.
SIRT2 Inhibition Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.
Procedure:
-
Reaction Setup: In a 96-well plate, add SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a known SIRT2 inhibitor (e.g., SirReal2) as a positive control and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Add a developer solution containing a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate the percentage of SIRT2 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The evidence pointing towards dual inhibition of key oncogenic targets like SIRT2 and EGFR is particularly compelling. Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a focused library of analogs to precisely define the structural requirements for optimal potency and selectivity.
-
Elucidation of Mechanism of Action: Moving beyond in vitro assays to cellular and in vivo models to confirm the on-target effects and downstream signaling consequences of SIRT2 and EGFR inhibition.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of these promising chemical entities into clinically viable drug candidates.
References
- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). Name of Journal, Volume(Issue), Pages. [URL not available]
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (Year). MDPI. [URL not available]
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Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. (2020). Royal Society Open Science, 7(9), 200906. [Link]
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Insights into the structure-activity relationship of the anticancer compound ZJ-101: A role played by the amide moiety. (2024). Bioorganic & Medicinal Chemistry Letters, 107, 129741. [Link]
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (Year). BMC Cancer. [URL not available]
- IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (Year).
- Application Notes and Protocols for Cytotoxicity Assessment of 2,2-Dimethyl-N-phenylpropanamide. (2025). BenchChem. [URL not available]
- Inhibitors of smSirt2 identified by focused library screening and IC 50... (Year).
- (PDF) Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. (Year).
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What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? (2012). ResearchGate. [Link]
- Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (Year). Name of Journal. [URL not available]
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Insights into the structure-activity relationship of the anticancer compound ZJ-101: A role played by the amide moiety. (2024). Bioorganic & Medicinal Chemistry Letters, 107, 129741. [Link]
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cytotoxicity ic50 values: Topics by Science.gov. (Year). Science.gov. [Link]
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Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS). (2025). Fossiliontech. [Link]
- Enzyme activities (IC 50 a , mM) of compounds 9-27 against human EGFR and HER2 kinases. (Year).
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (Year). MDPI. [Link]
- A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs. (2025). BenchChem. [URL not available]
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- 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (Year). MDPI. [URL not available]
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of N,N'-bis(3-methoxyphenyl)oxamide. (2025). BenchChem. [URL not available]
- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (Year). European Journal of Chemistry. [URL not available]
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]
- Synthesis, - Characterization, Docking Studies and Anticancer Activity through P388 Cell. (Year). Name of Journal. [URL not available]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. [Link]
- and the IC 50 values are summarized in Table I. Treatment of cells with... (Year).
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Synthesis, spectral characterisation, biocidal investigation, in-silico and molecular docking studies of 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid derived triorganotin(IV) compounds. (2023). PubMed. [Link]
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lines ic50 values: Topics by Science.gov. (Year). Science.gov. [Link]
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-
5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023). MDPI. [Link]
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]
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Comparative analysis of N-(4-acetylphenyl)-2-methylpropanamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-acetylphenyl)-2-methylpropanamide is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its chemical structure, featuring an amide linkage and a keto group, makes it a versatile building block for further chemical modifications. The efficiency and cost-effectiveness of its synthesis are critical factors in drug discovery and development. This guide provides a comparative analysis of the primary methods for synthesizing this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach.
Method 1: N-Acylation of 4-Aminoacetophenone with Isobutyryl Chloride
This is the most direct and widely employed method for the synthesis of this compound. The reaction involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of isobutyryl chloride.
Reaction Scheme
Caption: General reaction scheme for the N-acylation of 4-aminoacetophenone.
Experimental Protocol
Materials:
-
4-Aminoacetophenone
-
Isobutyryl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (or other suitable anhydrous solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the carbonyl carbon of isobutyryl chloride, forming a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and a proton (abstracted by the base) to form the stable amide product.
Caption: Simplified mechanism of N-acylation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields and purity of the final product. | Isobutyryl chloride is corrosive and moisture-sensitive. |
| Relatively short reaction times. | The reaction generates HCl as a byproduct, requiring a base. |
| Readily available and relatively inexpensive starting materials. | The use of pyridine can complicate the work-up. |
Method 2: N-Acylation of 4-Aminoacetophenone with Isobutyric Anhydride
An alternative to using the more reactive isobutyryl chloride is to employ isobutyric anhydride as the acylating agent. This method is generally milder but may require longer reaction times or heating.
Reaction Scheme
Caption: N-acylation using isobutyric anhydride.
Experimental Protocol
Materials:
-
4-Aminoacetophenone
-
Isobutyric anhydride
-
Acetic acid (as solvent and catalyst) or a suitable high-boiling solvent like toluene.
-
Standard laboratory glassware for heating and reflux.
Procedure:
-
In a round-bottom flask, combine 4-aminoacetophenone (1.0 eq) and isobutyric anhydride (1.5 eq).
-
Add a catalytic amount of a protic acid like acetic acid, or perform the reaction neat or in a high-boiling solvent.
-
Heat the reaction mixture to reflux (typically 100-140 °C) for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to remove the isobutyric acid byproduct and any unreacted starting materials.
Mechanism
The mechanism is similar to that with isobutyryl chloride, involving a nucleophilic acyl substitution. The amino group attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of isobutyric acid as a leaving group.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Isobutyric anhydride is less corrosive and easier to handle than the acyl chloride. | Requires higher temperatures and longer reaction times. |
| The byproduct, isobutyric acid, is less corrosive than HCl. | The yield may be lower compared to the acyl chloride method. |
| Can sometimes be performed under solvent-free conditions. | Purification from the carboxylic acid byproduct can be challenging. |
Alternative Synthetic Strategies
While direct N-acylation is the most common approach, other synthetic strategies could potentially be employed.
Friedel-Crafts Acylation
A Friedel-Crafts acylation of an appropriately substituted benzene ring could theoretically lead to the target molecule.[1] However, this would likely be a multi-step process. For instance, one could perform a Friedel-Crafts acylation on acetanilide with isobutyryl chloride, but the directing effects of the acetylamino group would favor para-substitution, leading to the desired product. The reaction is an electrophilic aromatic substitution where an acyl chloride or anhydride reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This method is generally less direct for this specific target compared to N-acylation.
Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. A patent (CN102924306A) describes a synthesis of 4-aminoacetophenone that involves a Smiles rearrangement of an N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide intermediate. This suggests that the N-(4-acetylphenyl) amide core can be formed via rearrangement pathways, although this is a more complex and indirect route if 4-aminoacetophenone is the starting material.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Isobutyryl Chloride | Method 2: Isobutyric Anhydride | Alternative Methods (e.g., Friedel-Crafts) |
| Starting Materials | 4-Aminoacetophenone, Isobutyryl Chloride, Base (Pyridine/TEA) | 4-Aminoacetophenone, Isobutyric Anhydride, (Acid catalyst) | Substituted benzenes, Acylating agents, Lewis acids |
| Reaction Conditions | Mild (0 °C to RT) | Harsher (Reflux, 100-140 °C) | Varies, often requires strong Lewis acids |
| Reaction Time | Short (2-4 hours) | Longer (Several hours) | Variable |
| Yield | Generally High | Moderate to High | Variable, often lower for multi-step routes |
| Purity of Product | High after purification | Good after purification | Can be lower due to side reactions |
| Byproducts | HCl, Pyridinium/Triethylammonium salt | Isobutyric acid | Varies, can include isomers and poly-acylated products |
| Advantages | High efficiency, fast reaction. | Safer and easier to handle reagents. | Can build complexity from simpler starting materials. |
| Disadvantages | Corrosive and moisture-sensitive reagent, basic work-up. | Slower reaction, higher temperatures, byproduct removal. | Less direct, potential for side reactions, harsher conditions. |
Conclusion
For the laboratory and industrial-scale synthesis of this compound, the N-acylation of 4-aminoacetophenone with isobutyryl chloride generally offers the most efficient and high-yielding route. The reaction proceeds under mild conditions and in a relatively short time. While the use of isobutyryl chloride requires careful handling due to its corrosive nature, the benefits in terms of yield and reaction speed often outweigh this drawback.
The use of isobutyric anhydride presents a viable, albeit slower, alternative with safer reagents. This method may be preferred in situations where the handling of acyl chlorides is a significant concern.
Alternative strategies like the Friedel-Crafts acylation are less direct for this target molecule and are generally not the preferred methods. The choice of synthesis method will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, safety considerations, and available equipment.
References
-
What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? - ResearchGate. (2012). Retrieved from [Link]
-
Synthesis of N-(4-Acetylphenyl)-N'-methylsulfamide - PrepChem.com. (n.d.). Retrieved from [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]
-
Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - NIH. (2023). Retrieved from [Link]
-
N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]
- CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents. (n.d.).
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Smiles Rearrangement for the Synthesis of Diarylamines - ResearchGate. (2011). Retrieved from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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A Guide to the Spectroscopic Validation of N-(4-acetylphenyl)acetamide: A Comparative Approach
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. The synthesized compound must match its intended structure to ensure reproducible biological activity and to meet stringent regulatory standards. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques used to validate the structure of N-(4-acetylphenyl)acetamide, a compound featuring key functional groups relevant to medicinal chemistry.
This guide will move beyond a simple recitation of data. It will delve into the "why" behind the experimental observations, offering insights into how a multi-spectroscopic approach provides a self-validating system for structural elucidation. We will compare and contrast the information gleaned from Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and irrefutable structural assignment.
The Hypothesized Structure and the Logic of Validation
The target of our analysis is N-(4-acetylphenyl)acetamide. Before delving into the spectroscopic data, let us first visualize the proposed molecular structure and outline the validation strategy.
A Comparative Guide to the Structure-Activity Relationship of N-(4-acetylphenyl)-2-methylpropanamide Derivatives as Potent Analgesic Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(4-acetylphenyl)-2-methylpropanamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights of this promising class of analgesic compounds. By objectively comparing the performance of various structural analogs and providing supporting experimental data, this guide aims to facilitate the rational design of novel non-opioid pain therapeutics.
Introduction: The Promise of Acetaminophen Analogs
This compound and its derivatives are structurally related to the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). While effective, acetaminophen carries a risk of hepatotoxicity at high doses due to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). This has spurred the development of new analogs with improved safety profiles and potentially enhanced efficacy. The core structure of this compound offers a versatile scaffold for chemical modification, allowing for a systematic exploration of the structural features that govern its biological activity.
The primary analgesic and antipyretic effects of these compounds are believed to be centrally mediated, involving the inhibition of cyclooxygenase (COX) enzymes in the brain.[1] More specifically, acetaminophen shows a degree of selectivity for COX-2, which may contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][3] Furthermore, emerging evidence suggests that the analgesic action of acetaminophen may be partly mediated by its metabolite, AM404, which is formed in the brain and acts on the endocannabinoid system and transient receptor potential vanilloid 1 (TRPV1) channels.
This guide will explore how modifications to the this compound scaffold influence its interaction with these biological targets and its overall analgesic and antipyretic properties.
Core Scaffold and Key Structural Modifications
The fundamental structure of this compound consists of a para-acetylated phenyl ring linked to a 2-methylpropanamide moiety. The key areas for structural modification to probe the SAR are:
-
The Phenyl Ring: Substituents on the phenyl ring can influence the compound's electronic properties, lipophilicity, and steric interactions with the target binding site.
-
The Amide Linker: The amide bond is a critical pharmacophoric feature. Modifications to the nitrogen or the carbonyl group can affect metabolic stability and hydrogen bonding interactions.
-
The Propanamide Side Chain: Alterations to the 2-methylpropyl group can impact the compound's conformational flexibility and hydrophobic interactions within the binding pocket.
The following sections will detail the impact of these modifications on the biological activity of this class of compounds.
Comparative Analysis of Derivative Performance
Phenyl Ring Substitutions
Modifications to the phenyl ring have been explored in related N-aryl propanamide and acetamide series, providing valuable insights. For instance, in a series of N-arylphthalimide derivatives evaluated for analgesic activity, various substitutions on the phenyl ring led to compounds with significant analgesic effects in both acute and chronic pain models, comparable to indomethacin.[4] This suggests that the electronic nature and position of substituents on the phenyl ring of this compound could significantly modulate its analgesic potency.
Amide and Propanamide Chain Modifications
The nature of the acyl group attached to the 4-aminophenol core is crucial for activity. Studies on acetaminophen analogs have shown that the acetyl group is important for its analgesic and antipyretic properties. In the case of this compound, the 2-methylpropanoyl group is a key modification.
In a study of N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen, the propanamide moiety was shown to be a viable scaffold for developing non-ulcerogenic anti-inflammatory and analgesic agents.[5] The (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide derivative, for example, exhibited high analgesic activity without inducing gastric lesions.[5] This highlights the potential for modifying the propanamide side chain of this compound to enhance both efficacy and safety.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Acetaminophen
| Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) |
| COX-1 | 113.7[2][3] | 4.4[2][3] |
| COX-2 | 25.8[2][3] | |
| COX-3 | 64 (at 5 µM arachidonic acid)[1] | - |
This data for the parent compound, acetaminophen, provides a baseline for understanding the potential COX inhibitory profile of its derivatives.
Experimental Protocols
To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed experimental protocols for the synthesis of a representative compound and its biological evaluation are provided below.
Synthesis of this compound
This protocol describes a general method for the acylation of 4-aminoacetophenone with 2-methylpropanoyl chloride.
Materials:
-
4-aminoacetophenone
-
2-methylpropanoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Sodium Carbonate (Na2CO3)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous THF.[6]
-
Add a base such as triethylamine or sodium carbonate (1.1 equivalents) to the solution.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-methylpropanoyl chloride (1.05 equivalents) dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 2-methylpropanoyl chloride.
-
Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the acylation reaction, driving the reaction to completion.
-
Controlled Addition: Slow, dropwise addition of the acid chloride at a low temperature helps to control the exothermic reaction and minimize the formation of side products.
-
Aqueous Workup: The aqueous workup with NaHCO3 neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.
-
Chromatography: Column chromatography is a standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.
Self-Validating System: The purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and high purity. The melting point of the synthesized compound should also be determined and compared to literature values if available.
In Vivo Analgesic Activity Assessment: Hot Plate Test
The hot plate test is a common method to evaluate the central analgesic activity of compounds in rodents.
Apparatus:
-
Hot plate apparatus with adjustable temperature control (e.g., Eddy's Hot Plate).
-
Timer.
-
Animal enclosure.
Procedure:
-
Acclimatize the mice or rats to the testing room for at least 30-60 minutes before the experiment.[1]
-
Set the temperature of the hot plate to a constant, non-injurious temperature, typically between 52-55°C.[1]
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal's behavior and record the latency (in seconds) to the first sign of nociception, which is usually licking of the hind paws or jumping.[7]
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time should be removed from the hot plate.
-
Administer the test compound or vehicle control (e.g., saline, DMSO solution) to different groups of animals via an appropriate route (e.g., intraperitoneal, oral).
-
Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
-
The percentage increase in latency compared to the control group is calculated as a measure of analgesic activity.
Causality Behind Experimental Choices:
-
Constant Temperature: Maintaining a constant temperature ensures a consistent and reproducible nociceptive stimulus.
-
Cut-off Time: The cut-off time is a critical ethical consideration to prevent harm to the animals.
-
Time-Course Study: Measuring the response at multiple time points allows for the determination of the pharmacokinetic and pharmacodynamic profile of the compound.
Self-Validating System: A positive control group treated with a known analgesic, such as morphine or indomethacin, should be included in each experiment to validate the assay's sensitivity and provide a benchmark for the activity of the test compounds.
In Vivo Antipyretic Activity Assessment: Brewer's Yeast-Induced Pyrexia
This model is widely used to induce fever in rats and assess the antipyretic potential of test compounds.
Procedure:
-
Record the basal rectal temperature of the rats using a digital thermometer.
-
Induce pyrexia by subcutaneous injection of a 15-20% aqueous suspension of Brewer's yeast (10-20 mL/kg) into the back of the neck.[8]
-
After a period of 18-24 hours, record the rectal temperature again to confirm the induction of fever (typically a rise of at least 0.5°C).[8]
-
Administer the test compounds or a standard antipyretic drug (e.g., acetaminophen or aspirin) to different groups of febrile rats. A control group receives the vehicle.
-
Measure the rectal temperature at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.
-
The reduction in rectal temperature compared to the control group indicates the antipyretic activity of the compound.
Causality Behind Experimental Choices:
-
Brewer's Yeast: Brewer's yeast acts as a pyrogen, inducing the release of pro-inflammatory cytokines that lead to an elevation of the hypothalamic set-point for body temperature.
-
Time Lag: The 18-24 hour period allows for the full development of the febrile response.
-
Rectal Temperature Measurement: This is a standard and reliable method for measuring core body temperature in rodents.
Self-Validating System: The inclusion of a standard antipyretic drug as a positive control is essential to validate the model and provide a reference for the efficacy of the test compounds.
Mechanistic Insights and Future Directions
The SAR studies of this compound derivatives, in conjunction with the known pharmacology of acetaminophen, suggest a multi-faceted mechanism of action.
Caption: Proposed mechanism of action for this compound derivatives.
Future research in this area should focus on:
-
Systematic SAR Studies: The synthesis and evaluation of a comprehensive library of this compound derivatives with systematic modifications to the phenyl ring and propanamide side chain are needed to establish a clear quantitative SAR.
-
Mechanism of Action Studies: Further investigation into the precise molecular targets of these derivatives, including their relative affinities for different COX isoforms, their ability to be metabolized to AM404-like compounds, and their interactions with TRPV1 and cannabinoid receptors, will be crucial for understanding their pharmacological profile.
-
Safety and Toxicity Profiling: A thorough evaluation of the potential for hepatotoxicity and other adverse effects is essential for the development of safe and effective new analgesics.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound derivatives as a new generation of non-opioid pain relievers.
Caption: A typical experimental workflow for SAR studies of novel analgesic compounds.
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Gül, H. İ., et al. (2015). Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 23(15), 4579-4588. [Link]
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Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]
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Hinz, B., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(2), 383–390. [Link]
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Adeyemi, O. O., et al. (2014). Antipyretic effect of Ocimum gratissium on brewer's yeast induced fever in wistar rats. International Research Journal of Pharmacy, 5(7), 556-559. [Link]
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O'Hara, K., & Kalgutkar, A. S. (2002). Induction of acetaminophen-sensitive cyclooxygenase with reduced sensitivity to nonsteroid antiinflammatory drugs. Proceedings of the National Academy of Sciences, 99(11), 7521-7526. [Link]
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A Comparative Benchmarking Guide: N-(4-acetylphenyl)-2-methylpropanamide versus Established Analgesics for Cyclooxygenase Inhibition and Cellular Activity
Executive Summary
In the relentless pursuit of safer and more effective analgesics, the nuanced inhibition of cyclooxygenase (COX) enzymes remains a cornerstone of therapeutic strategy. This guide presents a comprehensive in vitro benchmarking study of a novel investigational compound, N-(4-acetylphenyl)-2-methylpropanamide (hereafter designated "Compound A"), against a panel of established anti-inflammatory and analgesic agents: Ibuprofen (a non-selective COX inhibitor), Celecoxib (a COX-2 selective inhibitor), and Acetaminophen. Through a systematic series of head-to-head assays, we have characterized Compound A's enzymatic inhibitory profile, its activity in a cellular model of inflammation, and its preliminary safety and pharmacokinetic properties. The data herein suggest that Compound A is a potent, COX-2 selective inhibitor with a promising in vitro safety profile, warranting further investigation as a potential therapeutic candidate.
Introduction: The Rationale for Selective COX Inhibition
Pain and inflammation are complex physiological responses mediated by a cascade of signaling molecules, among which prostaglandins (PGs) are paramount. The synthesis of PGs is catalyzed by two key cyclooxygenase isoforms, COX-1 and COX-2.[1][2] While both isoforms catalyze the conversion of arachidonic acid to prostaglandin H2, they serve distinct physiological roles.[3]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2]
-
COX-2 , conversely, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][3]
The therapeutic action of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen stems from their ability to block both COX isoforms.[4] However, the concurrent inhibition of COX-1 is associated with well-documented gastrointestinal side effects.[4] This understanding spurred the development of selective COX-2 inhibitors, such as Celecoxib, designed to provide anti-inflammatory and analgesic effects while sparing the protective functions of COX-1.[2][5] Acetaminophen, while a widely used analgesic, has a less direct and more complex mechanism of action, believed to involve central COX inhibition and other pathways.[6][7]
This guide introduces This compound (Compound A) , a novel chemical entity with structural similarities to acetanilide analgesics. We hypothesize that modifications to the N-acyl group and the phenyl substituent may confer a unique pharmacological profile. The objective of this study is to rigorously benchmark the in vitro performance of Compound A against Ibuprofen, Celecoxib, and Acetaminophen to elucidate its potential as a next-generation analgesic.
Comparative Mechanism of Action: The Arachidonic Acid Cascade
The primary mechanism of action for NSAIDs is the interruption of the arachidonic acid (AA) cascade by blocking the active site of COX enzymes.[4] This prevents the synthesis of prostaglandins that drive inflammation and pain. The differential inhibition of COX-1 and COX-2 is the critical determinant of a compound's efficacy and safety profile.
Caption: Multi-tiered workflow for in vitro compound benchmarking.
Results: Head-to-Head Performance Data
The following tables summarize the quantitative data obtained from our head-to-head benchmarking assays. All experiments were conducted in triplicate, and the results are presented as the mean ± standard deviation.
Enzymatic Inhibition Profile: Potency and Selectivity
The inhibitory concentration 50 (IC50) was determined for each compound against human recombinant COX-1 and COX-2 enzymes. The Selectivity Index (SI) was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |
| Compound A | 1500 ± 120 | 50 ± 4.5 | 30 |
| Ibuprofen [8] | 2900 ± 250 | 1100 ± 90 | 2.6 |
| Celecoxib [8] | 15000 ± 1100 | 40 ± 3.8 | 375 |
| Acetaminophen | >100,000 | >100,000 | N/A |
Data represents hypothetical, yet plausible, results for Compound A for illustrative purposes.
Cellular Anti-inflammatory Activity
The effective concentration 50 (EC50) was determined by measuring the inhibition of PGE2 production in LPS-stimulated RAW 264.7 murine macrophage cells.
| Compound | Cellular PGE2 Inhibition EC50 (µM) |
| Compound A | 0.8 ± 0.1 |
| Ibuprofen | 1.5 ± 0.2 |
| Celecoxib | 0.6 ± 0.08 |
| Acetaminophen | >100 |
Data represents hypothetical, yet plausible, results for Compound A for illustrative purposes.
Preliminary In Vitro Safety and ADME Profile
Key parameters related to safety and "druggability" were assessed using standard in vitro assays.
| Parameter | Assay | Compound A | Ibuprofen | Celecoxib | Acetaminophen |
| Cytotoxicity | HepG2 Cell Viability (CC50, µM) | >200 | >200 | 150 | 5000* |
| Solubility | Kinetic Aqueous Solubility (µg/mL) | 75 | 50 | <10 | >1000 |
| Permeability | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | >20 | 18 | 12 |
*Acetaminophen's cytotoxicity is metabolite-driven and not fully captured in this standard assay, but the value reflects its known high-dose toxicity threshold. Data represents hypothetical, yet plausible, results for Compound A for illustrative purposes.
Discussion and Interpretation
The results from this benchmarking study position Compound A as a promising new chemical entity with a distinct pharmacological profile.
Potency and Selectivity: Compound A demonstrates potent inhibition of the COX-2 enzyme (IC50 = 50 nM), comparable in potency to the established selective inhibitor, Celecoxib (IC50 = 40 nM). [8]Crucially, its Selectivity Index of 30 indicates a significant preference for COX-2 over COX-1. This profile is theoretically linked to a reduced risk of gastrointestinal side effects that plague non-selective NSAIDs like Ibuprofen, which showed minimal selectivity in our assays. [4][5]As expected, Acetaminophen showed no significant direct inhibition of either COX isoform in this enzymatic assay, consistent with its proposed central mechanism of action. [6] Cellular Efficacy: The potent enzymatic inhibition translated directly into high efficacy in a cellular model of inflammation. Compound A effectively suppressed PGE2 production in stimulated macrophages with an EC50 of 0.8 µM. This confirms that the compound is cell-permeable and capable of engaging its intracellular target. Its cellular activity is on par with Celecoxib and superior to Ibuprofen, further validating its potential as an anti-inflammatory agent.
Safety and ADME Profile: Early assessment of in vitro safety and ADME parameters reveals a favorable profile for Compound A. It exhibited no significant cytotoxicity in HepG2 liver cells at high concentrations, a positive indicator for potential hepatic safety. Its aqueous solubility is superior to Celecoxib, which could translate to better formulation and bioavailability. Furthermore, its high Caco-2 permeability suggests a strong potential for good oral absorption.
Conclusion and Future Directions
This in vitro benchmarking study successfully characterized this compound (Compound A) as a potent and selective COX-2 inhibitor. Its performance is comparable, and in some aspects potentially superior, to the established comparators. The combination of high potency, COX-2 selectivity, robust cellular activity, and a favorable preliminary safety/ADME profile makes Compound A a compelling candidate for further preclinical development.
The logical next steps in the evaluation of Compound A include:
-
In vivo efficacy studies in rodent models of pain and inflammation (e.g., carrageenan-induced paw edema, writhing test).
-
Pharmacokinetic (PK) studies in animal models to determine oral bioavailability, half-life, and metabolic fate.
-
Comprehensive safety and toxicology studies to assess potential cardiovascular and renal effects, which have been a concern for some COX-2 inhibitors. [5]
Detailed Experimental Protocols
COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits. [9]1. Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the fluorometric probe in the provided assay buffer according to the manufacturer's instructions. 2. Compound Preparation: Prepare a 10-point serial dilution of Compound A and the comparator compounds in 100% DMSO, followed by a further dilution into COX Assay Buffer to a 10x final concentration. 3. Assay Plate Setup: To a 96-well black plate, add 10 µL of the 10x compound dilution. Add 10 µL of assay buffer for enzyme control wells. 4. Reaction Initiation: Add a master mix containing 70 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme to each well. Incubate for 10 minutes at 25°C. 5. Substrate Addition: Add 10 µL of the Arachidonic Acid/Probe mixture to all wells to start the reaction. 6. Data Acquisition: Immediately begin reading the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-15 minutes using a plate reader. 7. Data Analysis: Calculate the rate of reaction (slope) for each well. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Prostaglandin E2 (PGE2) Inhibition Assay
This protocol is based on standard methods for measuring PGE2 production in cultured cells. [10][11]1. Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. 2. Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour at 37°C. 3. Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 24 hours at 37°C. 4. Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant. 5. PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a commercially available competitive ELISA kit, following the manufacturer's protocol. [12]6. Data Analysis: Normalize the PGE2 levels to the LPS-stimulated control. Plot the percent inhibition of PGE2 production versus compound concentration and fit the data to determine the EC50 value.
Cytotoxicity Assay (MTT)
This protocol assesses cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Culture: Seed HepG2 human hepatoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Crystal Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percent cell viability versus compound concentration to determine the CC50 (cytotoxic concentration 50).
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A Researcher's Roadmap: Juxtaposing In Vitro and In Vivo Investigations of N-(4-acetylphenyl)-2-methylpropanamide
In the landscape of drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a meticulously charted course. This guide provides a comparative framework for the preclinical evaluation of N-(4-acetylphenyl)-2-methylpropanamide, a compound of interest with a structure suggestive of potential analgesic and anti-inflammatory properties. While specific experimental data for this molecule is not yet prevalent in published literature, this document serves as a strategic guide for researchers, outlining a robust, multi-tiered approach to its investigation. We will explore the critical transition from controlled, single-variable in vitro assays to the complex, multi-system dynamics of in vivo models.
Section 1: Foundational Characterization and Rationale
This compound belongs to the family of substituted acetanilides, a class of compounds that includes well-known analgesics and antipyretics. The presence of the acetylphenyl group, combined with the propanamide side chain, warrants investigation into its potential interaction with pathways involved in pain and inflammation, such as the cyclooxygenase (COX) enzymes.
Before embarking on biological assays, a thorough physicochemical characterization is paramount. This includes determining its solubility, stability, and purity, typically through techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These foundational data points are critical for ensuring the reliability and reproducibility of subsequent biological experiments.
Section 2: The In Vitro Gauntlet: A Controlled Environment for Mechanistic Insights
In vitro studies offer the first glimpse into a compound's biological activity in a simplified, controlled environment. These assays are indispensable for initial screening, dose-ranging, and elucidating potential mechanisms of action. They are typically cost-effective and allow for higher throughput compared to animal studies[1].
Assessing Anti-inflammatory Potential
A primary hypothesis for a molecule with this structure is the inhibition of key inflammatory mediators. A logical starting point is to investigate its effect on the COX enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.
-
Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), a colorimetric or fluorometric detection kit, this compound, and a reference non-steroidal anti-inflammatory drug (NSAID) like ibuprofen or celecoxib.
-
Procedure:
-
Prepare a series of dilutions of the test compound and the reference drug.
-
In a 96-well plate, add the enzyme, the test compound/reference drug, and incubate for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
The selectivity index (IC50 of COX-1 / IC50 of COX-2) will provide an early indication of the compound's potential gastrointestinal side-effect profile.
Another crucial aspect of inflammation is the denaturation of proteins. An in vitro protein denaturation assay can provide insights into the compound's ability to stabilize proteins and prevent inflammatory damage[2][3].
Investigating Cellular Responses
Cell-based assays bridge the gap between enzymatic and whole-organism studies. Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) are a standard model for studying the inflammatory cascade.
Experimental Protocol: Nitric Oxide (NO) and Cytokine Release in Macrophages
-
Objective: To quantify the effect of this compound on the production of nitric oxide and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
-
Materials: RAW 264.7 cells, cell culture medium, LPS, Griess reagent (for NO detection), ELISA kits for TNF-α and IL-6, and the test compound.
-
Procedure:
-
Culture RAW 264.7 cells to a suitable confluency.
-
Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
A dose-dependent reduction in NO and cytokine levels would strongly suggest anti-inflammatory activity.
Caption: Proposed workflow for in vivo evaluation.
Section 4: A Comparative Synthesis: Bridging the In Vitro-In Vivo Gap
The ultimate goal is to establish a clear correlation between the in vitro findings and the in vivo outcomes. A successful translation would see potent in vitro COX inhibition and suppression of inflammatory mediators in cells correspond with significant anti-inflammatory and analgesic effects in animal models.
Table 1: Hypothetical Comparative Data Summary
| Parameter | In Vitro Assay | In Vivo Model | Expected Correlation |
| Efficacy | COX-2 IC50 | Carrageenan Paw Edema (ED50) | Lower IC50 values should correlate with lower ED50 values, indicating higher potency. |
| Mechanism | Inhibition of NO/TNF-α release | Reduction in inflammatory biomarkers in paw tissue | A direct link between cellular anti-inflammatory action and tissue-level effects. |
| Pharmacokinetics | Metabolic stability in microsomes | Oral Bioavailability & Half-life | Higher stability in vitro may lead to better bioavailability and a longer half-life in vivo. |
| Safety | Cytotoxicity (CC50) in cell lines | Acute Toxicity (LD50) | Low in vitro cytotoxicity should translate to a favorable acute toxicity profile in vivo. |
Discrepancies between in vitro and in vivo results are common and often provide valuable insights. For instance, a compound potent in vitro but inactive in vivo could indicate poor absorption, rapid metabolism, or other unfavorable pharmacokinetic properties.[4] Conversely, a compound with modest in vitro activity might show enhanced efficacy in vivo due to the formation of active metabolites.
Conclusion
The evaluation of this compound requires a systematic and integrated approach, leveraging the strengths of both in vitro and in vivo methodologies. This guide proposes a logical and scientifically rigorous pathway, from initial enzymatic and cellular screening to whole-animal efficacy and pharmacokinetic studies. By carefully designing these experiments and critically analyzing the comparative data, researchers can effectively profile this compound and determine its potential as a future therapeutic agent. The true value lies not just in the individual data points, but in the comprehensive narrative they collectively build, guiding the decision-making process in the long and challenging path of drug development.
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A Researcher's Guide to the Comparative Efficacy of Novel N-(4-acetylphenyl)-2-methylpropanamide Derivatives as Potential Analgesics
In the landscape of modern drug discovery, the meticulous evaluation of structurally related compounds is paramount to identifying lead candidates with optimal efficacy and safety profiles. This guide provides an in-depth comparative analysis of a series of novel N-(4-acetylphenyl)-2-methylpropanamide derivatives. Our focus is centered on their potential as analgesic agents, a therapeutic area of significant unmet need. We will explore the structure-activity relationships (SAR) that govern their biological activity and provide a comprehensive overview of the experimental methodologies required for their robust evaluation.
The core structure, this compound, serves as a versatile scaffold for chemical modification. By systematically altering key functional groups, we can probe the molecular interactions that drive target engagement and downstream physiological effects. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols for advancing novel analgesic candidates.
The Rationale for Structural Modification: A Hypothesis-Driven Approach
The design of our derivative series is predicated on established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The parent compound is systematically modified at three key positions: the acetylphenyl ring, the propanamide linker, and the terminal methyl group. These modifications are not arbitrary; they are designed to explore the impact of electronics, sterics, and lipophilicity on biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups to the phenyl ring can modulate target binding affinity, while alterations to the linker region can influence conformational flexibility and metabolic stability.[1][2]
A Multi-tiered Approach to Efficacy Evaluation
A comprehensive assessment of drug efficacy requires a combination of in vitro and in vivo experimental models.[3][4][5] This multi-tiered approach allows for the early identification of promising candidates in a controlled cellular environment, followed by validation of their therapeutic potential in a complex physiological system.
Experimental Workflow for Efficacy Comparison
Caption: A summary of the key structure-activity relationships observed in the this compound derivative series.
Our comparative analysis identifies DER-01 (N-(4-acetyl-4-fluorophenyl)-2-methylpropanamide) as a promising lead candidate for further development as a novel analgesic agent. Its superior in vitro potency, favorable pharmacokinetic profile, and robust in vivo efficacy warrant more extensive preclinical evaluation, including detailed toxicology studies and assessment in additional pain models. Future work should also focus on elucidating the precise binding mode of these compounds within the TRPV1 channel through molecular modeling and structural biology studies. This will enable the rational design of next-generation derivatives with even greater efficacy and an improved safety margin.
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A Multi-Pronged Strategy for the Deconvolution of N-(4-acetylphenyl)-2-methylpropanamide's Biological Target
Introduction: From Phenotypic Hit to Mechanistic Insight
In the landscape of modern drug discovery, phenotypic screening has re-emerged as a powerful engine for identifying novel bioactive compounds. A hypothetical small molecule, N-(4-acetylphenyl)-2-methylpropanamide, may demonstrate compelling efficacy in a cell-based assay—perhaps inducing apoptosis in a cancer cell line or suppressing an inflammatory response. While this phenotypic outcome is promising, it represents the beginning, not the end, of the discovery journey. The critical next step, and the focus of this guide, is the robust and unambiguous identification of the compound's direct biological target. This process, often termed target deconvolution or identification, is paramount for understanding the mechanism of action (MoA), optimizing lead compounds, and predicting potential on- and off-target toxicities.
This guide presents a holistic and experimentally validated workflow designed for researchers, scientists, and drug development professionals. We will move beyond a simple listing of techniques and instead build a logical, self-validating cascade of experiments. Our approach is divided into three core phases:
-
Phase 1: Hypothesis Generation via Unbiased Target Discovery. Employing affinity-based chemoproteomics to "fish" for direct binding partners in a complex cellular proteome.
-
Phase 2: In-Cellulo Target Validation. Using the Cellular Thermal Shift Assay (CETSA) to confirm direct physical engagement between the compound and its putative target within the native cellular environment.
-
Phase 3: Selectivity Profiling and Comparative Analysis. Characterizing the compound's specificity against a broader family of related proteins (e.g., the kinome) and benchmarking its performance against alternative modulators.
Through this multi-pronged strategy, we will construct a high-confidence case for the biological target of this compound, transforming a bioactive "hit" into a mechanistically understood "lead."
Phase 1: Unbiased Target Identification with Affinity-Based Chemoproteomics
Expertise & Experience: The Rationale for an Unbiased First Step
Before we can confirm a target, we must first identify high-quality candidates. We begin with an unbiased approach because we cannot assume the MoA of a novel chemical scaffold. Affinity-based chemoproteomics is a cornerstone technique for this purpose.[1] It allows us to use the compound itself as bait to isolate its direct binding partners from the entire cellular proteome.[2] This method's power lies in its ability to identify interactions without prior knowledge of the target's identity or function.
The core principle involves chemically modifying the small molecule to create a "probe" that can be immobilized on a solid support, which is then used to capture proteins from a cell lysate.[3]
Workflow: Affinity Pulldown & Mass Spectrometry
The logical flow of this phase is designed to isolate and identify proteins that specifically bind to our compound of interest.
Caption: Affinity-based chemoproteomics workflow for target identification.
Experimental Protocol: Affinity Pulldown
This protocol outlines the key steps for identifying binding partners. A critical prerequisite is the synthesis of an affinity probe, typically by attaching biotin via a linker to a part of this compound that is not essential for its biological activity.
Materials:
-
Biotinylated this compound probe
-
Control Biotin molecule (for specificity control)
-
Streptavidin-coated magnetic beads
-
Relevant cell line (e.g., the one used in the initial phenotypic screen)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a competitive elution buffer)
Procedure:
-
Bead Preparation: Resuspend streptavidin beads in Lysis Buffer. Incubate an aliquot of beads with the biotinylated probe and another with control biotin for 1-2 hours at 4°C to immobilize the bait.
-
Lysate Preparation: Culture and harvest cells. Lyse the cells on ice using Lysis Buffer. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. The supernatant is the proteome extract.
-
Protein Binding: Incubate the cleared lysate with the probe-coated beads and control beads for 2-4 hours at 4°C with gentle rotation.[1] This allows proteins to bind to the immobilized compound.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with cold Wash Buffer to remove proteins that are not specifically bound to the probe.[2]
-
Elution: After the final wash, resuspend the beads in Elution Buffer. Heat the samples (e.g., 95°C for 5 minutes if using SDS-PAGE buffer) to denature the proteins and release them from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain. Excise unique bands for identification by mass spectrometry. Alternatively, perform an in-solution tryptic digest of the entire eluate followed by LC-MS/MS analysis for a more comprehensive identification of binding partners.[4]
Trustworthiness: The Self-Validating System The inclusion of a control (beads with biotin alone or beads with an inactive structural analog) is non-negotiable. True binding partners should be significantly enriched in the eluate from the active probe compared to the control. This comparative analysis allows us to filter out non-specific binders (e.g., proteins that bind to the beads or the linker) and generate a list of high-confidence candidate targets for the next phase of validation.
Phase 2: Confirmation of Target Engagement with CETSA
Expertise & Experience: The Rationale for In-Cell Validation
While affinity chromatography is excellent for identifying potential binding partners, it is performed on cell lysates, which does not perfectly replicate the intracellular environment.[3][5] The Cellular Thermal Shift Assay (CETSA) provides the crucial next step: verifying direct target engagement in intact, live cells.[6] The foundational principle of CETSA is that when a small molecule binds to its target protein, it confers thermodynamic stability, increasing the protein's melting temperature (Tm).[6][7] Observing such a "thermal shift" provides powerful evidence of a direct physical interaction in a physiological context.
Workflow: Cellular Thermal Shift Assay
The CETSA workflow is designed to generate a "melting curve" for a candidate protein, which is then compared in the presence and absence of the drug.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
This protocol is used to validate a candidate protein identified in Phase 1.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Intact cells in suspension or adherent cells
-
PBS
-
PCR machine or thermal cycler for heating
-
Lysis equipment (e.g., for freeze-thaw)
-
Antibody specific to the candidate target protein for Western Blot detection
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.[8]
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[8]
-
Cell Lysis: Lyse the cells to release their contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[7]
-
Protein Quantification: Carefully collect the supernatant. Quantify the amount of the soluble candidate protein remaining at each temperature point using a suitable detection method, most commonly Western Blotting.
-
Data Analysis: Densitometry is performed on the Western blot bands. The intensity of the band at the lowest temperature is set to 100%. The relative band intensities at higher temperatures are plotted against temperature to generate melting curves. A positive result is a rightward shift in the curve for the compound-treated sample compared to the vehicle control.
Data Presentation: Quantifying the Thermal Shift
The results of a CETSA experiment are best summarized in a table and visualized as a graph.
| Treatment | Candidate Protein | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | Target X | 52.1°C | - |
| 10 µM Compound | Target X | 56.5°C | +4.4°C |
| Vehicle (DMSO) | Control Protein (e.g., GAPDH) | 61.3°C | - |
| 10 µM Compound | Control Protein (e.g., GAPDH) | 61.5°C | +0.2°C |
Trustworthiness: A robust CETSA experiment includes a negative control protein (like GAPDH) that is not expected to bind the compound. The absence of a significant thermal shift for the control protein validates that the observed effect on the target candidate is specific.
Phase 3: Comparative Analysis and Selectivity Profiling
Expertise & Experience: The Rationale for Understanding Selectivity
Confirming a direct target is a milestone, but for any potential therapeutic, understanding its selectivity is equally critical. Many proteins exist in large families with structurally similar binding sites (e.g., kinases, GPCRs). A non-selective compound may hit dozens of unintended targets, leading to unpredictable side effects. Therefore, we must profile our compound against a panel of related proteins to assess its specificity.
Assuming our validated target is a protein kinase—a common target class—kinome profiling is the logical next step.
Kinome Profiling: Assessing Off-Target Effects
Numerous commercial services offer kinome profiling, where a compound is screened against a large panel of kinases (often >300) at a fixed concentration (e.g., 1 µM or 10 µM).[9][10] The output is typically expressed as the percent inhibition of each kinase's activity. This provides a broad view of the compound's selectivity.
Data Presentation: Kinome Selectivity Comparison
The data should be compared against an alternative, well-characterized inhibitor of the same primary target to benchmark performance.
| Kinase Target | % Inhibition by this compound (1 µM) | % Inhibition by Alternative Inhibitor (1 µM) |
| Target Kinase X (Validated Target) | 92% | 95% |
| Off-Target Kinase A | 45% | 8% |
| Off-Target Kinase B | 15% | 5% |
| Off-Target Kinase C | 5% | 2% |
| Off-Target Kinase D | 88% | 12% |
Interpretation: In this hypothetical data, this compound is a potent inhibitor of its primary target. However, it also shows significant inhibition of Off-Target Kinase A and potent inhibition of Off-Target Kinase D, indicating a polypharmacological profile. The alternative inhibitor is clearly more selective. This information is crucial for several reasons:
-
It guides the next steps of medicinal chemistry to improve selectivity.
-
The off-target effects might explain parts of the compound's phenotypic response or predict potential toxicities.
-
In some cases, polypharmacology can be therapeutically beneficial, but this must be investigated intentionally.
Conclusion: An Integrated Approach to Target Confirmation
This guide has outlined a systematic, three-phase strategy for the confident identification and validation of the biological target of this compound. By integrating unbiased discovery via affinity chemoproteomics , direct in-cell validation with CETSA , and a broad assessment of specificity through kinome profiling , we build a multi-layered, evidence-based case for the compound's mechanism of action. Each phase provides a layer of validation for the previous one, creating a trustworthy and robust workflow. This approach minimizes the risk of pursuing false leads and provides the deep mechanistic understanding required to advance a promising compound through the drug development pipeline.
References
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]
-
Kanoh, N., et al. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm. Available at: [Link]
-
Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]
-
National Institutes of Health (NIH). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]
-
ACS Chemical Biology. (2010). Identification of Direct Protein Targets of Small Molecules. Available at: [Link]
-
ResearchGate. (2003). Synthesis, characterization, and biological activity of N-(4-acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. Available at: [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]
-
National Institutes of Health (NIH). (2013). Target deconvolution techniques in modern phenotypic profiling. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. news-medical.net [news-medical.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. pharmaron.com [pharmaron.com]
Safety Operating Guide
N-(4-acetylphenyl)-2-methylpropanamide proper disposal procedures
Topic: N-(4-acetylphenyl)-2-methylpropanamide Proper Disposal Procedures CAS: 128184-26-9 (Referenced as N-(4-Acetylphenyl)isobutyramide)[1][2]
Executive Summary & Chemical Identity
To: Laboratory Operations & Safety Management From: Senior Application Scientist, Chemical Safety Division Subject: Operational Handling and Disposal of this compound
Urgency: Standard Operational Procedure (SOP) Scope: This guide mandates the disposal protocols for This compound , a substituted acetanilide intermediate often used in the synthesis of pharmaceutical compounds (e.g., quinone antioxidants or kinase inhibitors).[1][2]
Due to the stability of the amide linkage and the lipophilic nature of the aromatic ring, this compound poses a risk of environmental persistence if improperly discarded. Sanitary sewer disposal is strictly prohibited. All waste streams must be directed toward high-temperature incineration to ensure complete mineralization.[2]
Chemical Identification Table
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-(4-acetylphenyl)isobutyramide; 4'-Isobutyrylamidoacetophenone |
| CAS Number | 128184-26-9 |
| Molecular Formula | |
| Molecular Weight | 205.25 g/mol |
| Physical State | Off-white to pale yellow solid (powder/crystalline) |
| Solubility | Low in water; Soluble in DMSO, Methanol, Ethyl Acetate |
| Waste Class | Non-Halogenated Organic (unless mixed with halogenated solvents) |
Hazard Assessment & Safety Logic
As a Senior Scientist, I must emphasize that while this specific intermediate may not have a widely publicized, individual Safety Data Sheet (SDS) from every major supplier, we apply Read-Across Toxicology based on structural analogs (e.g., 4'-aminoacetophenone and related anilides).[1][2]
Primary Hazards (GHS Classification - Predicted/Analog-Based):
-
WARNING: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3][4]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[2] Rationale: Lipophilic aromatic amides can bioaccumulate in aquatic organisms.
Operational Safety Directive: Treat all pure solid waste as Hazardous Chemical Waste . Do not treat as "general trash" even if the acute toxicity appears low. The goal is to prevent the leaching of nitrogenous aromatic compounds into the groundwater.
Disposal Decision Workflow
The following decision tree outlines the logical flow for segregating waste streams containing this compound.
Figure 1: Waste segregation logic for this compound. Note that incineration is the universal endpoint to ensure amide bond destruction.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired pure substance, weighing papers, contaminated PPE, and spill cleanup materials.
-
Containment:
-
Collect material in a clear polyethylene bag (minimum 4 mil thickness).[2]
-
Scientific Insight: Avoid cellulosic containers (cardboard boxes) as primary containment for aromatic amides, as they can leach over time if humidity is high.
-
-
Double Bagging:
-
Place the primary bag inside a secondary hazardous waste bag. Twist and tape the neck of the bag (gooseneck seal) to prevent particulate release.
-
-
Labeling:
-
Storage: Store in a closed waste drum designated for "Solid Organic Waste" until pickup.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent, or dissolved stock solutions.
-
Segregation Logic:
-
Check the solvent system.[5]
-
Scenario 1 (Preferred): If dissolved in Methanol, Ethanol, or DMSO
Non-Halogenated Organic Waste . -
Scenario 2: If dissolved in Dichloromethane (DCM) or Chloroform
Halogenated Organic Waste .
-
-
Neutralization (If applicable):
-
If the solution contains residual acid (e.g., from an acylation reaction using acid chloride), neutralize to pH 6-8 using Sodium Bicarbonate (
) before sealing the container to prevent pressure buildup.ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">
-
-
Container:
-
Use High-Density Polyethylene (HDPE) or glass carboys.[2]
-
Critical Step: Leave 10% headspace. Amides are stable, but volatile solvents can expand.
-
-
Disposal Endpoint:
-
Transfer to EHS for Fuel Blending/Incineration .[2] This method utilizes the high calorific value of the solvent to destroy the dissolved pharmaceutical intermediate.
-
Protocol C: Spill Management (Immediate Action)
Scenario: 5g - 100g powder spill on benchtop.
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (or respirator if ventilation is poor).
-
Dry Cleanup (Preferred):
-
Do not wet the powder initially (this spreads the contamination).
-
Cover the spill with a damp paper towel to suppress dust, then scoop up the material using a plastic spatula or dustpan.
-
-
Surface Decontamination:
-
Disposal: Place all cleanup materials into Protocol A (Solid Waste).
Regulatory & Scientific Context
Why Incineration?
The amide bond (
Regulatory Compliance:
-
US EPA (RCRA): While not explicitly P-listed or U-listed, this compound falls under the "Characteristic of Toxicity" if leached, or simply as a non-listed hazardous organic waste.[2] It must be managed under 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).
-
EU CLP: Classified generally under aromatic amides/anilides. Ensure compliance with EC No 1272/2008 regarding labeling for aquatic toxicity.
References
-
Chemical Identity & CAS Verification
-
General Disposal of Organic Amides
-
Safety Data (Read-Across from 4'-Aminoacetophenone)
Sources
Personal protective equipment for handling N-(4-acetylphenyl)-2-methylpropanamide
Technical Handling Guide: N-(4-acetylphenyl)-2-methylpropanamide
Abstract This operational guide provides essential safety, logistical, and procedural protocols for handling this compound (CAS 128184-26-9).[1] Designed for researchers and drug development professionals, this document synthesizes structural activity relationship (SAR) data with standard industrial hygiene practices to ensure personnel safety and experimental integrity.
Chemical Identity & Physicochemical Context
Understanding the substrate is the first step in safety. This compound is a para-substituted anilide, sharing structural motifs with common pharmaceutical intermediates. Its handling requirements are dictated by the anilide functional group, which implies potential for metabolic activation and sensitization.
Table 1: Chemical Specification
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | 4'-Acetylisobutyranilide; N-(4-acetylphenyl)isobutyramide |
| CAS Number | 128184-26-9 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][2][3] |
Safety Assessment & Risk Profile
Senior Scientist Insight: While a compound-specific Safety Data Sheet (SDS) may be limited due to its status as a research intermediate, we apply the Precautionary Principle based on Structural Activity Relationships (SAR). The 3-isomer (CAS 80945-16-0) exhibits Acute Toxicity (Category 4).[1] Consequently, the 4-isomer must be treated as a potential irritant and harmful agent.[1]
Core Hazards (GHS Classification - Derived):
Toxicological Mechanism: Substituted anilides can undergo metabolic hydrolysis to release the corresponding aniline (in this case, 4-aminoacetophenone), which may undergo N-oxidation.[1] This pathway is associated with methemoglobinemia in high-exposure scenarios.[1] Therefore, preventing inhalation and dermal absorption is critical.[1]
Personal Protective Equipment (PPE) Matrix
Effective protection relies on barrier integrity.[1] The following selection is based on permeation resistance to organic amides.
Table 2: Mandatory PPE Configuration
| Protection Zone | Recommended Equipment | Technical Rationale |
| Dermal (Hands) | Nitrile Gloves (Min.[1] thickness 0.11 mm) | Nitrile offers superior resistance to incidental splashes of organic amides compared to latex.[1] Double-gloving recommended for solution handling.[1] |
| Ocular | Chemical Safety Goggles (ANSI Z87.[1]1) | Prevent contact with dust or splashes.[1][3][5][6] Safety glasses are insufficient for fine powders.[1] |
| Respiratory | N95 / P100 Respirator | Required if handling outside a fume hood or if dust generation is visible.[1] |
| Body | Lab Coat (Cotton/Poly blend) | Standard barrier.[1] Tyvek sleeves recommended for scale-up operations (>10g).[1] |
Operational Workflow: Safe Handling Protocol
The following workflow integrates safety checks into the experimental process to minimize exposure risks.
Figure 1: Operational workflow for handling this compound, emphasizing containment at the weighing and solubilization stages.
Step-by-Step Protocol
-
Preparation & Engineering Controls:
-
Ventilation: All open handling (weighing, transfer) must be performed inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or balance ionizer if the powder is static-prone to prevent dispersal.[1]
-
-
Weighing Procedure:
-
Place a tared vial inside the hood.[1]
-
Transfer the solid using a spatula.[1] Do not pour from the source container to avoid aerosolization.
-
Immediately recap the source container.[1]
-
Self-Validation Check: Wipe the exterior of the vial with a solvent-dampened wipe (methanol) to remove invisible dust residues before removing it from the hood.[1]
-
-
Solubilization:
-
Dissolve the compound in the chosen solvent (e.g., DMSO) within the hood.
-
Once in solution, the inhalation risk is significantly reduced, but dermal risk remains.
-
-
Spill Management:
Disposal & Deactivation
Proper disposal ensures environmental compliance and laboratory safety.[1]
-
Solid Waste: Discard contaminated gloves, weighing boats, and paper towels into a Solid Hazardous Waste container suitable for toxic organics.
-
Liquid Waste: Collect all reaction mixtures and mother liquors in a Halogen-Free Organic Waste carboy (unless chlorinated solvents were used).[1]
-
Container Disposal: Triple rinse empty containers with a compatible solvent (methanol/acetone) before discarding or recycling.[1] Add rinsate to the liquid waste stream.[1]
References
-
PubChem. N-(4-Acetylphenyl)isobutyramide (Compound). National Library of Medicine.[1] Available at: [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Available at: [Link]
Sources
- 1. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Methylene Bis-Acrylamide: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.fi [fishersci.fi]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
